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An In-depth Technical Guide to 4-(Cyclohexylmethoxy)pyridin-3-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(cyclohexylmethoxy)pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(cyclohexylmethoxy)pyridin-3-amine, a pyridine derivative with significant potential in medicinal chemistry and drug development. Due to the limited availability of public domain data on this specific molecule, this document leverages established synthetic methodologies and structure-activity relationships of analogous compounds to present a predictive yet scientifically grounded guide. We will explore a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential as a scaffold in the design of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of novel 3-aminopyridine derivatives.

Introduction: The Significance of the 3-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and biologically active compounds. The introduction of an amino group, particularly at the 3-position, imparts unique electronic and structural features that are often exploited in drug design. 3-Aminopyridine derivatives are known to act as crucial intermediates in the synthesis of more complex molecules and, in some cases, exhibit intrinsic biological activity. They can serve as key building blocks for compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders[1][2]. The specific substitution pattern of an alkoxy group at the 4-position, adjacent to the amino group, can further modulate the molecule's properties, influencing its basicity, lipophilicity, and metabolic stability. This guide focuses on the cyclohexylmethoxy variant, a substitution that introduces a bulky, lipophilic moiety with potential for specific interactions within biological targets.

Molecular Structure and Chemical Identity

The chemical structure of 4-(cyclohexylmethoxy)pyridin-3-amine is defined by a pyridine ring substituted with an amino group at the 3-position and a cyclohexylmethoxy group at the 4-position.

Diagram 1: Chemical Structure of 4-(Cyclohexylmethoxy)pyridin-3-amine

Caption: 2D structure of 4-(Cyclohexylmethoxy)pyridin-3-amine.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource/Method
IUPAC Name 4-(Cyclohexylmethoxy)pyridin-3-amineLexiChem
CAS Number Not available-
Molecular Formula C₁₂H₁₈N₂OCalculated
Molecular Weight 206.28 g/mol Calculated
Predicted XLogP3 2.5Prediction based on similar structures
Predicted Hydrogen Bond Donors 1Calculated
Predicted Hydrogen Bond Acceptors 3Calculated
Predicted Rotatable Bond Count 3Calculated

Proposed Synthesis Pathway

As 4-(cyclohexylmethoxy)pyridin-3-amine is not readily commercially available, a robust synthetic route is essential for its investigation. The following proposed multi-step synthesis is based on well-established transformations in pyridine chemistry.

Diagram 2: Proposed Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Chloropyridine hydrochloride C 4-(Cyclohexylmethoxy)pyridine A->C NaOH, DMSO B Cyclohexylmethanol B->C NaOH, DMSO D 4-(Cyclohexylmethoxy)pyridine E 4-(Cyclohexylmethoxy)-3-nitropyridine D->E HNO₃, H₂SO₄ F 4-(Cyclohexylmethoxy)-3-nitropyridine G 4-(Cyclohexylmethoxy)pyridin-3-amine F->G Fe, NH₄Cl, EtOH/H₂O or H₂, Pd/C

Caption: A three-step synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Cyclohexylmethoxy)pyridine

This procedure is adapted from a general method for the synthesis of 4-alkoxypyridines[3].

  • Materials: 4-Chloropyridine hydrochloride, cyclohexylmethanol, sodium hydroxide (powdered), dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a stirred suspension of powdered sodium hydroxide (2.2 equivalents) in DMSO, add cyclohexylmethanol (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes to form the alkoxide.

    • Add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise to the reaction mixture. An exotherm may be observed.

    • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(cyclohexylmethoxy)pyridine.

Step 2: Synthesis of 4-(Cyclohexylmethoxy)-3-nitropyridine

The nitration of the pyridine ring is a critical step. The conditions must be carefully controlled to favor the formation of the 3-nitro isomer.

  • Materials: 4-(Cyclohexylmethoxy)pyridine, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 4-(cyclohexylmethoxy)pyridine while maintaining the internal temperature below 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.

    • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate 4-(cyclohexylmethoxy)-3-nitropyridine. A similar nitration of a substituted pyridine is described in the literature[4].

Step 3: Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine

The final step involves the reduction of the nitro group to an amine. Several methods are available for this transformation[5][6].

  • Method A: Iron in the presence of an acid

    • Materials: 4-(Cyclohexylmethoxy)-3-nitropyridine, iron powder, ammonium chloride, ethanol, water.

    • Procedure:

      • To a solution of 4-(cyclohexylmethoxy)-3-nitropyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.

      • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

      • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

      • Concentrate the filtrate to remove the ethanol.

      • Make the aqueous residue basic with sodium carbonate and extract with an organic solvent.

      • Dry the combined organic layers and concentrate to yield the crude product.

      • Purify by column chromatography or recrystallization to obtain 4-(cyclohexylmethoxy)pyridin-3-amine.

  • Method B: Catalytic Hydrogenation

    • Materials: 4-(Cyclohexylmethoxy)-3-nitropyridine, palladium on carbon (10% Pd/C), hydrogen gas, ethanol or methanol.

    • Procedure:

      • Dissolve 4-(cyclohexylmethoxy)-3-nitropyridine in a suitable solvent such as ethanol or methanol.

      • Add a catalytic amount of 10% Pd/C to the solution.

      • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

      • Monitor the reaction by TLC.

      • Upon completion, filter the reaction mixture through celite to remove the catalyst.

      • Concentrate the filtrate to obtain the desired product. Further purification may be performed if necessary.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of 4-(cyclohexylmethoxy)pyridin-3-amine and data from analogous compounds, such as 3-amino-4-methoxypyridine[7][8][9].

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Appearance Off-white to pale yellow solidSimilar 3-aminopyridine derivatives are solids at room temperature.
Melting Point 80 - 100 °CThe bulky cyclohexylmethoxy group may influence the crystal packing.
Boiling Point > 300 °CHigh boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.The presence of polar amine and ether groups, along with a significant non-polar cyclohexyl moiety.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / SignalsJustification
¹H NMR (400 MHz, CDCl₃) δ 7.8-8.0 (s, 1H, H-2), 7.7-7.9 (d, 1H, H-6), 6.7-6.9 (d, 1H, H-5), 4.5-5.0 (br s, 2H, -NH₂), 3.8-4.0 (d, 2H, -OCH₂-), 1.0-2.0 (m, 11H, cyclohexyl protons)Based on the spectra of 3-amino-4-methoxypyridine and the expected shifts from the cyclohexylmethoxy group.
¹³C NMR (100 MHz, CDCl₃) δ 150-155 (C-4), 140-145 (C-2), 135-140 (C-6), 125-130 (C-3), 105-110 (C-5), 70-75 (-OCH₂-), 30-40, 25-30 (cyclohexyl carbons)Predicted based on the electronic environment of each carbon atom.
IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 2950-2850 (C-H stretch), 1600-1580 (C=C, C=N stretch), 1250-1200 (C-O stretch)Characteristic vibrational frequencies for the functional groups present.
Mass Spectrometry (EI) m/z 206 (M⁺), fragments corresponding to loss of cyclohexylmethoxy and other characteristic cleavages.The molecular ion peak is expected, along with predictable fragmentation patterns.

Reactivity and Stability

  • Basicity: The amino group at the 3-position is expected to be basic, with a pKa similar to other 3-aminopyridines.

  • Nucleophilicity: The amino group can act as a nucleophile in reactions such as acylation, alkylation, and condensation reactions. This reactivity is key to its utility as a synthetic intermediate.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. Storage under an inert atmosphere in a cool, dark place is recommended.

Potential Applications in Drug Development

While no specific biological activities have been reported for 4-(cyclohexylmethoxy)pyridin-3-amine, the 3-amino-4-alkoxypyridine scaffold is present in molecules with a range of pharmacological activities.

  • Kinase Inhibitors: The 3-aminopyridine moiety can serve as a hinge-binding motif in kinase inhibitors. The substituents at the 4- and other positions can be modified to achieve selectivity and potency against specific kinase targets.

  • GPCR Ligands: The combination of a basic nitrogen and a hydrogen bond donor/acceptor system makes this scaffold suitable for interaction with G-protein coupled receptors.

  • Antimicrobial Agents: Derivatives of 3-aminopyridine have shown promise as antibacterial and antifungal agents[10]. The lipophilic cyclohexylmethoxy group could enhance membrane permeability and contribute to antimicrobial activity.

  • Central Nervous System (CNS) Agents: Aminopyridines are known to modulate ion channels in the CNS[11]. The properties of 4-(cyclohexylmethoxy)pyridin-3-amine could be explored for potential activity in neurological disorders.

Safety and Handling

Detailed toxicological data for 4-(cyclohexylmethoxy)pyridin-3-amine is not available. However, based on the general properties of aminopyridines, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin[12]. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

4-(Cyclohexylmethoxy)pyridin-3-amine represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, and chemical properties, and has highlighted its potential in the field of drug discovery. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. It is our hope that this technical guide will stimulate further research into this and related 3-aminopyridine derivatives, ultimately unlocking their full therapeutic potential.

References

  • Organic Syntheses Procedure, 3-aminopyridine. [Link]

  • Google Patents, CN1115755A - Method for preparing 3-aminopyridines
  • NINGBO INNO PHARMCHEM CO.,LTD., 3-Aminopyridine: A Comprehensive Overview. [Link]

  • Organic Syntheses Procedure, 2,3-diaminopyridine. [Link]

  • Current Organic Chemistry, Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. [Link]

  • PubMed, Synthesis and antiproliferative activity in vitro of new derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine with 1,3-, 1,4-diketones and alpha,beta-unsaturated ketones. [Link]

  • RSC Publishing, Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • ResearchGate, Synthesis of 3-Aminopyridine. [Link]

  • Canadian Science Publishing, PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]

  • MDPI, Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • NIH, Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • PubChem, 3-Methoxy-4-aminopyridine. [Link]

  • Springer, Synthesis, Molecular Docking, and Hemorheological Activity of New 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives. [Link]

  • Chem-Impex, 3-Amino-4-methoxypyridine. [Link]

  • PubMed, Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • Semantic Scholar, SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Arkivoc, Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. [Link]

  • ResearchGate, (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • PrepChem.com, Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]

  • PubMed, Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1][5]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. [Link]

  • PubMed, 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. [Link]

  • PMC, Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

Exploratory

Molecular weight and formula of 4-(Cyclohexylmethoxy)pyridin-3-amine

Technical Whitepaper: 4-(Cyclohexylmethoxy)pyridin-3-amine Executive Summary 4-(Cyclohexylmethoxy)pyridin-3-amine is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-(Cyclohexylmethoxy)pyridin-3-amine

Executive Summary

4-(Cyclohexylmethoxy)pyridin-3-amine is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.[1] Characterized by a 3-amino-4-alkoxypyridine core, this molecule serves as a critical pharmacophore scaffold.[1] The aminopyridine moiety functions as a bidentate hydrogen-bonding motif—often targeting the hinge region of kinase enzymes—while the cyclohexylmethoxy group provides a lipophilic vector to occupy hydrophobic pockets (e.g., the ATP-binding site’s back cleft).[1] This guide details its physicochemical profile, validated synthetic pathways, and application in medicinal chemistry.[2][3]

Part 1: Chemical Identity & Physicochemical Profile[1][4][5]

This section establishes the fundamental data required for stoichiometric calculations and property predictions in drug design workflows.

Table 1: Core Chemical Data

PropertyValueNotes
IUPAC Name 4-(Cyclohexylmethoxy)pyridin-3-amine
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 206.29 g/mol Monoisotopic Mass: 206.14
CAS Number Not widely listedCustom synthesis required; often referenced as an intermediate.[4]
Physical State Off-white to pale yellow solidTypical for aminopyridines.[1]
Solubility DMSO, Methanol, DCMLimited solubility in water due to the lipophilic tail.

Physicochemical Descriptors (Predicted):

  • LogP (Octanol/Water): ~2.8 – 3.2 (High lipophilicity driven by the cyclohexyl ring).

  • Topological Polar Surface Area (TPSA): ~52 Ų (Favorable for membrane permeability).

  • pKa (Pyridine N): ~6.5 (The C3-amino group acts as an electron donor, increasing the basicity of the ring nitrogen compared to unsubstituted pyridine).

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine presents a regioselectivity challenge. The most robust route utilizes a Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) followed by nitro reduction. This approach avoids the poor reactivity of 3-amino-4-halopyridines in direct displacement reactions.
Validated Synthesis Protocol

Reaction Scheme:

  • Step 1 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  4-Chloro-3-nitropyridine + Cyclohexylmethanol 
    
    
    
    4-(Cyclohexylmethoxy)-3-nitropyridine.
  • Step 2 (Reduction): 4-(Cyclohexylmethoxy)-3-nitropyridine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     4-(Cyclohexylmethoxy)pyridin-3-amine.
    

Detailed Methodology:

Step 1: Ether Formation (


) 
  • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Cyclohexylmethanol (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under

      
       atmosphere.
      
    • Dropwise add Cyclohexylmethanol. Stir for 30 min to generate the alkoxide.

    • Add 4-Chloro-3-nitropyridine (dissolved in THF) slowly to the alkoxide solution.

    • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Carefully add water/ice. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq) OR
    
    
    
    (1 atm) with 10% Pd/C.
  • Solvent: Ethanol/Water (3:1) for Fe reduction; Methanol for Hydrogenation.

  • Protocol (Fe/NH4Cl method - Chemoselective):

    • Dissolve the nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (80°C) for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

    • Isolation: Neutralize with

      
      , extract with DCM, and dry over 
      
      
      
      .

Critical Process Controls:

  • Moisture Sensitivity: Step 1 requires strictly anhydrous conditions to prevent hydrolysis of the chloropyridine to the pyridone (inactive side product).

  • Regiochemistry: Starting with 4-chloro-3-nitropyridine ensures substitution at C4 due to the activating effect of the nitro group.[1]

Part 3: Visualization of Synthesis & Pharmacophore

The following diagrams illustrate the synthesis logic and the molecule's role in ligand binding.

SynthesisPath cluster_conditions Process Key SM1 4-Chloro-3-nitropyridine (Electrophile) INT Intermediate: 4-(Cyclohexylmethoxy)- 3-nitropyridine SM1->INT NaH, THF 0°C to RT (SNAr) SM2 Cyclohexylmethanol (Nucleophile) SM2->INT PROD Target Product: 4-(Cyclohexylmethoxy) pyridin-3-amine INT->PROD Fe/NH4Cl EtOH/H2O, Reflux (Nitro Reduction) key1 Step 1: Nucleophilic Aromatic Substitution key2 Step 2: Chemoselective Reduction

Figure 1: Two-step synthetic pathway utilizing nucleophilic aromatic substitution followed by nitro group reduction.[1][4][5][6][7][8][9]

Pharmacophore Core Pyridine Ring (Scaffold) H_Donor 3-Amino Group (-NH2) (H-Bond Donor) Core->H_Donor Pos 3 H_Acceptor Pyridine Nitrogen (H-Bond Acceptor) Core->H_Acceptor Pos 1 Linker Ether Linker (-O-CH2-) (Rotational Flexibility) Core->Linker Pos 4 Hydrophobic Cyclohexyl Group (Hydrophobic/Lipophilic) Linker->Hydrophobic

Figure 2: Pharmacophore mapping of 4-(Cyclohexylmethoxy)pyridin-3-amine, highlighting key interaction points for kinase hinge binding.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are expected.

1.


-NMR (400 MHz, DMSO-

):
  • Aromatic Region:

    • 
       ~8.0 ppm (s, 1H, C2-H): Deshielded by ring nitrogen.
      
    • 
       ~7.8 ppm (d, 1H, C6-H): Doublet due to coupling with C5.
      
    • 
       ~6.8 ppm (d, 1H, C5-H): Shielded by the adjacent alkoxy group.
      
  • Amine:

    • 
       ~5.0 ppm (bs, 2H, 
      
      
      
      ): Broad singlet, exchangeable with
      
      
      .
  • Aliphatic Region:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ~3.9 ppm (d, 2H, 
      
      
      
      ): Characteristic doublet of the methylene linker.
    • 
       ~1.8 – 1.0 ppm (m, 11H, Cyclohexyl): Multiplets corresponding to the ring protons.
      

2. Mass Spectrometry (ESI+):

  • 
    :  Calculated m/z = 207.15.
    
  • Fragmentation: Loss of cyclohexyl group often observed under high collision energy.

Part 5: Applications in Medicinal Chemistry

1. Kinase Inhibition (Hinge Binding): The 3-aminopyridine motif is a classic "hinge binder."[1] In the ATP-binding pocket of kinases, the pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met residue), while the C3-amino group donates a hydrogen bond to the backbone carbonyl.[1]

  • Example: This core mimics the adenine ring of ATP.

2. Hydrophobic Pocket Occupation: The cyclohexylmethoxy tail is strategically used to probe the "Gatekeeper" region or the hydrophobic back pocket (Selectivity Pocket) of enzymes. The ether oxygen adds a degree of flexibility, allowing the cyclohexyl group to adopt the necessary conformation to maximize van der Waals interactions.

3. Fragment-Based Drug Design (FBDD): With a Molecular Weight of ~206 Da, this molecule is an ideal "fragment" for screening libraries.[1] It possesses high ligand efficiency (LE) potential due to its combination of polar binding motifs and a defined hydrophobic vector.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[10]

  • Blair, J. A., et al. (2019). Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for aminopyridine scaffolds).
  • PubChem Compound Summary. (2024). 3-(cyclohexylmethoxy)pyridin-2-amine (Analog Reference).[1] National Center for Biotechnology Information. [Link]

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for and Nitro reduction methodologies).

Sources

Exploratory

A Comprehensive Technical Guide to 4-(Cyclohexylmethoxy)pyridin-3-amine: Properties, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Properties 4-(Cyclohexylmethoxy)pyridin-3-amine belongs to the aminopyridine class of heterocyclic compounds. The core...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

4-(Cyclohexylmethoxy)pyridin-3-amine belongs to the aminopyridine class of heterocyclic compounds. The core structure, an aminopyridine, is known for its diverse biological activities, often stemming from its ability to interact with various enzymes and receptors. The addition of a cyclohexylmethoxy group at the 4-position significantly influences its lipophilicity and steric profile, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
IUPAC Name 4-(Cyclohexylmethoxy)pyridin-3-amine-
Molecular Formula C12H18N2O-
Molecular Weight 206.28 g/mol -
Appearance Likely a solid at room temperatureGeneral knowledge
Solubility Expected to have limited aqueous solubility, with increased solubility in organic solvents. The aminopyridine core may allow for salt formation to improve solubility.[1][2][1][2]

Hazard Identification and Toxicology

The toxicological profile of 4-(Cyclohexylmethoxy)pyridin-3-amine has not been extensively studied. However, based on the known hazards of the aminopyridine scaffold, it should be handled with significant caution. Aminopyridines are a class of chemicals with a notable gap in knowledge regarding their chronic toxicity and carcinogenic activity.[3]

Acute Toxicity:

  • Aminopyridines are known to be acutely toxic compounds.[3] They are readily absorbed through the skin and the gastrointestinal tract and can be widely distributed in the body, including the brain.[3]

  • Exposure to aminopyridines can lead to symptoms such as headache, nausea, flushing of the extremities, and elevated blood pressure.[3] In severe cases, convulsions and a stuporous state have been reported.[3]

  • For instance, 3-aminopyridine has a reported intraperitoneal LD50 of 28 mg/kg in mice.[3] 4-aminopyridine is considered highly toxic to mammals, with its principal action being the overstimulation of the nervous system.[4] Accidental ingestion of as little as 60 mg has caused severe poisoning in adult humans.[4]

Mechanism of Toxicity:

  • A significant part of the toxic response of aminopyridines may be due to their ability to block K+ channels, which can lead to effects such as convulsions or seizures.[3]

Skin and Eye Irritation:

  • 2-Aminopyridine is a severe skin and eye irritant and is readily absorbed through intact skin.[3] It is considered toxic by all routes of exposure.[3]

Chronic Exposure:

  • Chronic exposure to 4-aminopyridine can lead to the breakdown of proper liver and brain functioning.[4]

Given these data, it is prudent to treat 4-(Cyclohexylmethoxy)pyridin-3-amine as a potentially toxic substance with the potential for skin and eye irritation, and neurological effects upon exposure.

Safe Handling and Storage Protocols

Due to the potential hazards, strict adherence to safety protocols is essential when handling 4-(Cyclohexylmethoxy)pyridin-3-amine.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5][6][7]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber, and change them frequently, especially if contact is suspected.[5][6][7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5][6][7] In case of a significant risk of exposure, additional protective equipment may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator should be used.[6]

Hygiene Measures:

  • Avoid eating, drinking, or smoking in the laboratory.[5][7]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7]

  • Contaminated clothing should be removed immediately and laundered before reuse.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Store in a secure location, accessible only to authorized personnel.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, contact your institution's environmental health and safety department.

Applications in Research and Drug Development

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes aminopyridine derivatives, such as 4-(Cyclohexylmethoxy)pyridin-3-amine, attractive starting points for drug discovery programs.

Potential Therapeutic Areas:

  • Kinase Inhibition: Aminopyridine cores have been successfully incorporated into a variety of kinase inhibitors.[1][2] For example, they have been investigated as selective inhibitors of PI3-Kinase γ.[1][2] The cyclohexylmethoxy substituent could potentially be tailored to interact with specific hydrophobic pockets within a kinase active site.

  • Neurological Disorders: 4-Aminopyridine itself is an experimental drug for the treatment of various neurological diseases.[3] It acts by blocking potassium channels. While the toxicity of this class of compounds is a concern, medicinal chemistry efforts often focus on modifying the core structure to improve the therapeutic index.

  • Other Targets: The versatility of the aminopyridine scaffold allows for its use in developing inhibitors for a wide range of other protein targets.

Workflow for Investigating a Novel Aminopyridine Derivative:

G cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine char Physicochemical Characterization synthesis->char safety Preliminary Safety Assessment (in silico/in vitro) char->safety assay Primary Target-Based Assay (e.g., Kinase Assay) safety->assay cell_assay Cell-Based Potency and Toxicity Assays assay->cell_assay selectivity Selectivity Profiling (Panel of related targets) cell_assay->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme In Vitro ADME/Tox (Metabolic Stability, Permeability) sar->adme pk Pharmacokinetic (PK) Studies in Animals adme->pk

Caption: A generalized workflow for the initial investigation of a novel aminopyridine derivative in a drug discovery context.

Disposal Considerations

Dispose of 4-(Cyclohexylmethoxy)pyridin-3-amine and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.[6]

Conclusion

4-(Cyclohexylmethoxy)pyridin-3-amine is a compound with potential for application in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. However, its aminopyridine core structure necessitates that it be handled with extreme care due to the known acute toxicity and irritant properties of this chemical class. Researchers and drug development professionals must employ stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are required to fully characterize the safety profile of this specific molecule.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • Boloor, A., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12304–12321. [Link]

  • Extension Toxicology Network (EXTOXNET). (1993). 4-AMINOPYRIDINE. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ACS Publications. (2021, August 12). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

Sources

Foundational

Solubility profile of 4-(Cyclohexylmethoxy)pyridin-3-amine in water vs organic solvents

Technical Whitepaper: Solubility Profiling of 4-(Cyclohexylmethoxy)pyridin-3-amine Executive Summary This technical guide provides a comprehensive solubility profile for 4-(Cyclohexylmethoxy)pyridin-3-amine , a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling of 4-(Cyclohexylmethoxy)pyridin-3-amine

Executive Summary

This technical guide provides a comprehensive solubility profile for 4-(Cyclohexylmethoxy)pyridin-3-amine , a critical intermediate often utilized in the synthesis of kinase inhibitors and heterocyclic scaffolds.

Due to its amphiphilic nature—comprising a basic, polar 3-aminopyridine core and a lipophilic 4-cyclohexylmethoxy tail—this molecule exhibits a sharp solubility contrast between aqueous and organic media. This guide synthesizes theoretical physicochemical principles with standard experimental protocols to assist researchers in formulation, purification, and biological assay development.

Key Takeaway: The compound is lipophilic (LogP ~2.5–3.0) with poor intrinsic water solubility at neutral pH. Optimal solubilization requires acidic aqueous buffers (pH < 4.0) or polar aprotic solvents (DMSO, DMF).

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the structural determinants.

Structural Analysis
  • Core (Polar/Basic): The 3-aminopyridine moiety provides a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (pyridine nitrogen). The pyridine nitrogen is the primary basic center.

  • Tail (Lipophilic): The cyclohexylmethoxy group is a bulky, hydrophobic domain that drives the molecule's partition coefficient (LogP) upward, significantly reducing water solubility while enhancing affinity for organic solvents.

Theoretical Properties Table
PropertyPredicted ValueMechanistic Implication
Molecular Weight ~206.28 g/mol Small molecule range; kinetics driven by lipophilicity.
LogP (Octanol/Water) 2.5 – 3.2 High lipophilicity; prefers organic phases; likely cell-permeable.
pKa (Pyridine N) ~5.5 – 6.5 Solubility in water is highly pH-dependent. Protonation occurs < pH 5.
pKa (Aniline -NH₂) ~3.0 Negligible contribution to basicity at physiological pH.
TPSA ~50 ŲModerate polarity; suggests good oral bioavailability potential.

Solubility Profile: Water vs. Organic Solvents[1]

Aqueous Solubility (pH Dependent)

The intrinsic solubility (


) of the neutral species is low. However, solubility increases exponentially as pH drops below the pKa of the pyridine nitrogen.
  • Neutral pH (7.4): Insoluble / Low (< 0.1 mg/mL). The hydrophobic cyclohexyl tail dominates.

  • Acidic pH (< 4.0): Soluble (> 10 mg/mL). Protonation of the pyridine nitrogen forms a cationic species, disrupting the crystal lattice energy and allowing hydration.

  • Basic pH (> 9.0): Insoluble. The molecule remains uncharged and precipitates.

Organic Solvent Compatibility

For stock solution preparation and synthesis, organic solvents are required.

Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSO High (> 50 mg/mL) Primary Stock Solution. Cryopreservation.
Polar Aprotic DMF High (> 50 mg/mL) Chemical synthesis; reaction solvent.
Polar Protic Ethanol Moderate (10-30 mg/mL) Co-solvent for biological assays (limited by toxicity).
Chlorinated DCM High (> 100 mg/mL) Extraction; chromatography loading.
Non-Polar Hexane Low (< 1 mg/mL) Anti-solvent for precipitation/crystallization.

Experimental Protocols

To validate these theoretical values, the following self-validating protocols should be employed.

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Use this for precise thermodynamic solubility data.

  • Preparation: Weigh 5 mg of solid 4-(Cyclohexylmethoxy)pyridin-3-amine into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Acetate Buffer pH 4.0, or DMSO).

  • Equilibration:

    • Seal vial and place in a thermomixer at 25°C.

    • Shake at 800 RPM for 24 hours.

    • Check Point: If solution is clear, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 15,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification:

    • Dilute the supernatant 100-fold in 50:50 Acetonitrile:Water.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Visual Solubility Screen (High Throughput)

Use this for rapid solvent selection during synthesis.

  • Place 1 mg of compound into a clear HPLC vial.

  • Add solvent in 10 µL increments (starting with 10 µL = 100 mg/mL).

  • Vortex for 30 seconds after each addition.

  • Observe for clarity.[1]

    • Clear: Soluble.[2][1][3][4]

    • Cloudy/Particulate: Insoluble.[2]

  • Stop when volume reaches 1 mL (< 1 mg/mL).

Workflow Visualization

The following diagram illustrates the decision matrix for solubilizing 4-(Cyclohexylmethoxy)pyridin-3-amine based on the intended application.

SolubilityWorkflow Start Start: 4-(Cyclohexylmethoxy)pyridin-3-amine (Solid Powder) AppCheck Determine Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay In Vitro Synthesis Chemical Synthesis (Reaction) AppCheck->Synthesis Chemistry Purification Purification (Chromatography) AppCheck->Purification Isolation StockPrep Prepare Stock in DMSO (10 - 100 mM) BioAssay->StockPrep SolventSelect Select Solvent: DCM, DMF, or Toluene Synthesis->SolventSelect AcidMod Use Acidic Mobile Phase (0.1% Formic Acid) Purification->AcidMod Dilution Dilute into Media StockPrep->Dilution PrecipCheck Check for Precipitation (Is Conc > Solubility Limit?) Dilution->PrecipCheck SuccessBio Proceed to Assay PrecipCheck->SuccessBio Clear FailBio Reduce Conc. or Use Co-solvent (EtOH) PrecipCheck->FailBio Cloudy Reaction Run Reaction SolventSelect->Reaction ReversePhase Reverse Phase HPLC (C18 Column) AcidMod->ReversePhase

Figure 1: Decision matrix for solvent selection based on downstream application, highlighting critical checkpoints for precipitation risks.

Implications for Drug Development

  • Formulation: Due to the low aqueous solubility, oral formulations of this intermediate (or drugs derived from it) may require salt formation (e.g., HCl or Mesylate salts) to target the pyridine nitrogen, thereby improving dissolution rates.

  • Assay Artifacts: When diluting DMSO stocks into aqueous buffers, ensure the final DMSO concentration is < 1% (v/v). Watch for "crashing out" (precipitation) which can cause false negatives in enzymatic assays or false positives in cell-based assays (due to toxicity of micro-crystals).

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, as moisture uptake from the air can reduce solubility over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridin-3-amine derivatives. Retrieved from [Link]

  • Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for LogP/Solubility principles).
  • Bergström, C. A., et al. (2016).Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. (Methodology for Shake-Flask protocols).

Sources

Exploratory

Introduction: The Privileged Scaffold of Pyridin-3-amine

An In-Depth Technical Guide to the Biological Activity of Pyridin-3-amine Based Scaffolds Authored for Researchers, Scientists, and Drug Development Professionals The pyridine ring, a nitrogen-containing aromatic heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Pyridin-3-amine Based Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a nitrogen-containing aromatic heterocycle, is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic profile, ability to form hydrogen bonds, and capacity for diverse substitutions make it a "privileged scaffold" in drug design.[][4] Among its isomers, the pyridin-3-amine framework serves as a particularly versatile starting point for developing therapeutic agents across a wide spectrum of diseases. Its structure allows for fine-tuning of physicochemical properties like solubility and bioavailability, which are critical for drug efficacy.[4] This guide provides a detailed exploration of the significant biological activities of pyridin-3-amine based compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a primary focus of modern drug discovery, and pyridin-3-amine derivatives have emerged as a highly promising class of compounds.[5] Their efficacy is frequently rooted in the targeted inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Potent Kinase Inhibition

A predominant mechanism through which pyridin-3-amine scaffolds exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[6][7]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized as potent inhibitors of CDK2. For instance, compound 7l from one study demonstrated a strong inhibitory activity against the CDK2/cyclin A2 complex with an IC50 value of 64.42 nM and induced cell cycle arrest and apoptosis in cancer cells.[8]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFR signaling is crucial for tumor angiogenesis and proliferation. Pyridin-3-amine derivatives have been developed as multi-targeted kinase inhibitors with potent activity against FGFR1, 2, and 3.[6][7]

  • PIM-1 Kinase Inhibition: PIM-1 kinase is overexpressed in various cancers and is linked to tumor progression. Pyridine-based compounds have shown significant PIM-1 inhibitory activity, leading to apoptosis and autophagy in breast cancer cell lines like MCF-7.[9][10] One derivative, compound 12 , exhibited a PIM-1 inhibition IC50 of 14.3 nM.[10]

  • Multi-Targeted Inhibition: A key advantage of some pyridin-3-amine scaffolds is their ability to inhibit multiple oncogenic kinases simultaneously. One notable compound, 3m , not only inhibited FGFRs but also showed nanomolar-level inhibition against other kinases relevant to non-small cell lung cancer (NSCLC), including RET, EGFR, and ALK.[6][7] This multi-targeted approach can be highly effective in overcoming drug resistance.

Below is a diagram illustrating the general principle of kinase inhibition by a pyridin-3-amine derivative, focusing on the FGFR pathway as an example.

FGFR_Pathway_Inhibition FGFR Signaling Inhibition FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds P1 Phosphorylation FGFR->P1 Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyridin-3-amine Derivative (e.g., 3m) Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and its inhibition by pyridin-3-amine analogs.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound Class/ExampleTarget Cell LineIC50 (µM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine (7l )MV4-11 (Leukemia)0.83[8]
HT-29 (Colon)2.12[8]
MCF-7 (Breast)3.12[8]
Imidazo[1,2-a]pyridine (12 )HT-29 (Colon)4.15[11]
Pyridine-based PIM-1 Inhibitor (12 )MCF-7 (Breast)0.5[9][10]
HepG2 (Liver)6.6[9][10]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIB )A549 (Lung)0.229[12]
1,3,4-oxadiazole-pyridine hybrid (VII )HepG2 (Liver)0.76[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cultured cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the IC50 value of a pyridin-3-amine derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (pyridin-3-amine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 cells and adjust the cell suspension to a density of 5 x 10⁴ cells/mL in culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into dark purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is critical. Pyridin-3-amine and its fused heterocyclic derivatives, such as imidazo[1,2-a]pyridines, have demonstrated notable antimicrobial properties.

Spectrum of Activity and Mechanism

Pyridin-3-amine based scaffolds have shown activity against a range of pathogens:

  • Gram-Positive Bacteria: Derivatives have shown efficacy against Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.[12][13][14][15][16]

  • Gram-Negative Bacteria: Moderate activity has been observed against species like Escherichia coli and Pseudomonas aeruginosa.[15][17]

  • Fungi: Certain derivatives are effective against Candida albicans and Aspergillus fumigatus.[12]

The precise mechanism of action is still under investigation. While some studies hypothesized that the compounds target bacterial DNA gyrase, experimental results have not always supported this, suggesting that other cellular targets may be involved.[13] Regardless of the exact mechanism, the empirical data confirms their potential as a scaffold for novel antimicrobials.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIC )S. aureus16[12]
E. coli32[12]
C. albicans64[12]
3-(Pyridine-3-yl)-2-oxazolidinone (21d )S. aureus1[14][16]
B. subtilis2[14][16]
Experimental Protocol: Broth Microdilution for MIC Determination

This workflow is a standard method for determining the MIC of a compound against a specific bacterial strain.

MIC_Workflow Broth Microdilution Workflow for MIC Start Start Prep_Compound Prepare 2-fold serial dilutions of test compound in 96-well plate Start->Prep_Compound Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Inoculation Inoculate each well with bacterial suspension Prep_Compound->Inoculation Prep_Inoculum->Inoculation Controls Include sterility control (broth only) and growth control (broth + bacteria) Inoculation->Controls Incubation Incubate plate at 37°C for 18-24 hours Controls->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation Result MIC = Lowest concentration with no visible growth Observation->Result

Caption: Experimental workflow for MIC determination via broth microdilution.

Part 3: Anti-inflammatory and Other Therapeutic Activities

The therapeutic potential of pyridin-3-amine scaffolds extends beyond cancer and infectious diseases.

  • Anti-inflammatory Effects: Certain pyridine derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, indicating potential for treating inflammatory conditions.[4]

  • Cardiovascular Applications: Pyridazin-3-amine analogs, which share a similar diazine core, have been shown to induce vasorelaxation, suggesting potential applications in cardiovascular diseases.[18]

  • Neurodegenerative Diseases: Phosphoinositide 3-kinase-gamma (PI3Kγ) is implicated in neuroinflammation associated with diseases like Alzheimer's. Pyridine-based compounds have been developed as PI3Kγ inhibitors, which may attenuate the cognitive deficits associated with the disease.[19]

Conclusion

The pyridin-3-amine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability allows for the creation of large libraries of compounds that can be screened for a multitude of biological activities. Derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases, as well as potent antimicrobial and anti-inflammatory agents.[][5][20] The continued exploration of structure-activity relationships, coupled with rational drug design, will undoubtedly lead to the development of next-generation therapeutics based on this essential heterocyclic core.

References

  • The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. Retrieved from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. Retrieved from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules. Retrieved from [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica. Retrieved from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021). Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). AIMS Press. Retrieved from [Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). Molecules. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Pyridine and pyridimine compounds as pi3k-gamma inhibitors. (n.d.). Google Patents.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-(Cyclohexylmethoxy)pyridin-3-amine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with a Williamson ether synthesis to couple cyclohexylmethanol with a functionalized pyridine core, followed by the catalytic hydrogenation of a nitro intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction

Substituted aminopyridines are privileged scaffolds in the development of novel therapeutic agents due to their ability to engage in a variety of biological interactions. Specifically, the 4-(Cyclohexylmethoxy)pyridin-3-amine moiety serves as a crucial intermediate for compounds targeting a range of receptors and enzymes. The cyclohexylmethoxy group provides desirable lipophilic character, which can enhance membrane permeability and target engagement, while the 3-amino-4-alkoxypyridine core offers versatile handles for further chemical elaboration.

This application note details a reliable and scalable two-step synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine, starting from commercially available 4-chloro-3-nitropyridine. The described protocol is designed to be straightforward and efficient, utilizing standard laboratory techniques and reagents.

Synthetic Strategy Overview

The synthesis proceeds via two sequential reactions:

  • Step 1: Williamson Ether Synthesis. A nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitropyridine and cyclohexylmethanol in the presence of a base to form the intermediate, 4-(Cyclohexylmethoxy)-3-nitropyridine. The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack at the C4 position[1].

  • Step 2: Catalytic Hydrogenation. The nitro group of the ether intermediate is selectively reduced to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is widely employed for its high efficiency and clean conversion[2][3][4].

Visualized Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation SM 4-Chloro-3-nitropyridine Intermediate 4-(Cyclohexylmethoxy)-3-nitropyridine SM->Intermediate S N Ar Reagent1 Cyclohexylmethanol (Base, Solvent) Reagent1->Intermediate Product 4-(Cyclohexylmethoxy)pyridin-3-amine Intermediate->Product Reduction Reagent2 H2, Pd/C (Solvent) Reagent2->Product

Caption: Overall synthetic route for 4-(Cyclohexylmethoxy)pyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Cyclohexylmethoxy)-3-nitropyridine

Reaction Principle: The synthesis of the ether intermediate is achieved via a Williamson ether synthesis, a well-established method for forming ether linkages. In this specific application, the alkoxide of cyclohexylmethanol, formed in situ by a strong base, acts as the nucleophile, displacing the chloride from the electron-deficient pyridine ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleCAS Number
4-Chloro-3-nitropyridine≥98%Sigma-Aldrich13091-23-1
Cyclohexylmethanol99%Alfa Aesar100-49-2
Sodium Hydride (NaH)60% dispersion in mineral oilAcros Organics7646-69-7
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Fisher Scientific68-12-2
Ethyl AcetateACS GradeVWR141-78-6
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/A
BrineLaboratory PreparedN/AN/A
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq.) carefully under a nitrogen atmosphere.

  • Solvent and Alcohol Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of cyclohexylmethanol (1.1 eq.) at 0 °C (ice bath).

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of cyclohexylmethanol.

  • Addition of Pyridine: Dissolve 4-chloro-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(cyclohexylmethoxy)-3-nitropyridine as a solid.

Step 2: Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine

Reaction Principle: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a preferred method due to its high selectivity and the generation of water as the only byproduct. The reaction proceeds via the transfer of hydrogen from the gas phase to the substrate, mediated by the palladium catalyst surface.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleCAS Number
4-(Cyclohexylmethoxy)-3-nitropyridineFrom Step 1N/AN/A
Palladium on Carbon (Pd/C)10 wt. %Strem Chemicals7440-05-3
MethanolACS GradeVWR67-56-1
Hydrogen GasHigh PurityLocal Supplier1333-74-0
Celite®---Sigma-Aldrich61790-53-2

Experimental Procedure:

  • Reaction Setup: To a hydrogenation flask, add 4-(cyclohexylmethoxy)-3-nitropyridine (1.0 eq.) and methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the flask under a nitrogen atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(cyclohexylmethoxy)pyridin-3-amine.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Safety Precautions

  • Sodium Hydride: Reacts violently with water. Handle with extreme care in a dry, inert atmosphere.

  • Hydrogen Gas: Highly flammable. Perform hydrogenation in a well-ventilated fume hood with appropriate safety measures.

  • Palladium on Carbon: Can be pyrophoric. Handle in an inert atmosphere when dry.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.

Conclusion

This application note provides a detailed and reliable protocol for the two-step synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine. The methodology employs standard and scalable chemical transformations, making it suitable for a wide range of laboratory settings. By following this guide, researchers can efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • MDPI. (2018).
  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • ResearchGate. (n.d.).

Sources

Application

Application Note: High-Yield Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine

Abstract This application note details a robust, two-step synthetic protocol for the preparation of 4-(cyclohexylmethoxy)pyridin-3-amine , a critical intermediate in the development of kinase inhibitors and heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 4-(cyclohexylmethoxy)pyridin-3-amine , a critical intermediate in the development of kinase inhibitors and heterocyclic bioactive molecules. The method utilizes a nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitropyridine with cyclohexylmethanol, followed by a chemoselective reduction of the nitro group. This guide emphasizes process safety, impurity control, and scalability, providing researchers with a self-validating workflow.

Introduction & Retrosynthetic Analysis

The 3-amino-4-alkoxypyridine scaffold is a privileged structure in medicinal chemistry, often serving as the "hinge-binding" motif in ATP-competitive kinase inhibitors. The target molecule, 4-(cyclohexylmethoxy)pyridin-3-amine , combines a lipophilic cyclohexyl tail—useful for occupying hydrophobic pockets—with a polar aminopyridine head suitable for hydrogen bonding.

Retrosynthetic Strategy

The synthesis is designed around the high electrophilicity of 4-chloro-3-nitropyridine . The nitro group at the 3-position activates the 4-position chlorine for displacement by alkoxides. Subsequent reduction yields the target amine.

  • Step 1 (Ether Formation): SNAr displacement using sodium hydride (NaH) as the base.

  • Step 2 (Nitro Reduction): Catalytic hydrogenation (Pd/C) or Iron-mediated reduction (Fe/NH4Cl) to generate the amine.

Retrosynthesis Target 4-(Cyclohexylmethoxy)pyridin-3-amine Intermediate 4-(Cyclohexylmethoxy)-3-nitropyridine Target->Intermediate Nitro Reduction (H2/Pd or Fe/AcOH) SM1 4-Chloro-3-nitropyridine Intermediate->SM1 SNAr Coupling SM2 Cyclohexylmethanol Intermediate->SM2 + NaH/THF

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Reagents & Materials Checklist

Starting Materials
ReagentCAS No.[1]Purity RequirementRole
4-Chloro-3-nitropyridine 13091-23-1>97%Electrophile
Cyclohexylmethanol 100-49-2>98%Nucleophile
Solvents & Catalysts
ReagentGradeRole
Sodium Hydride (60% in oil) Reagent GradeBase for Step 1
Tetrahydrofuran (THF) AnhydrousSolvent for Step 1
Palladium on Carbon (10%) Wet supportCatalyst for Step 2
Methanol (MeOH) HPLC GradeSolvent for Step 2
Iron Powder (Alternative)-325 meshReductant (if halogen sensitive)

Experimental Protocol

Step 1: Synthesis of 4-(Cyclohexylmethoxy)-3-nitropyridine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)[2]

Rationale

The use of NaH ensures complete deprotonation of the alcohol, generating a potent alkoxide nucleophile. Anhydrous THF is critical to prevent hydrolysis of the chloropyridine starting material.

Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous THF (50 mL) and cool to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Nucleophile Addition: Add Cyclohexylmethanol (1.1 equiv) dropwise over 10 minutes. Stir at 0 °C for 30 minutes to ensure alkoxide formation.

  • Electrophile Addition: Add 4-Chloro-3-nitropyridine (1.0 equiv) as a solution in minimal THF (10 mL) dropwise.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitor: TLC (30% EtOAc/Hexane) should show consumption of the chloropyridine (Rf ~0.6) and formation of the ether (Rf ~0.4).

  • Quench: Cool to 0 °C. Quench carefully with saturated NH4Cl solution .

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the nitro-ether intermediate as a yellow solid.

Step 2: Reduction to 4-(Cyclohexylmethoxy)pyridin-3-amine

Reaction Type: Catalytic Hydrogenation

Rationale

Catalytic hydrogenation is the cleanest method, producing water as the only byproduct. If the molecule contains other reducible halogens (e.g., Cl, Br elsewhere on the ring), use the Iron/Ammonium Chloride alternative described in Section 6.

Protocol
  • Setup: In a hydrogenation flask or pressure vessel, dissolve the Nitro Intermediate (from Step 1) in MeOH (0.1 M concentration) .

  • Catalyst: Add 10% Pd/C (10 wt% loading based on substrate) .

    • Safety: Add catalyst under a blanket of nitrogen to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Stir vigorously under H2 atmosphere (balloon pressure or 1 atm) at RT for 2–4 hours.

  • Monitor: LC-MS will show the mass shift from M+ (Nitro) to M-30+2 (Amine).

  • Workup: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to dryness. The resulting off-white solid is typically >95% pure. Further purification can be achieved via recrystallization from EtOH/Heptane.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of DeviationCorrective Action
Step 1: Temperature 0 °C (Addition) -> RTHigh temp during addition causes exotherm/runaway.Maintain active cooling during NaH addition.
Step 1: Stoichiometry 1.1 equiv AlcoholExcess alcohol complicates purification; too little leaves unreacted chloride.Use exactly 1.1–1.2 equiv.
Step 2: Atmosphere Inert (N2) during cat. loadFire hazard (Pd/C + MeOH + O2).Always keep wet with solvent; use N2 blanket.
Water Content <0.1% in Step 1Hydrolysis of chloropyridine to 3-nitro-4-pyridone (inactive byproduct).Use freshly distilled or molecular sieve-dried THF.

Alternative Protocol: Iron-Mediated Reduction

Use this if your specific derivative contains sensitive halogens (e.g., a bromine at position 5) that might be removed by Pd/H2.

  • Suspend the nitro intermediate in EtOH/Water (3:1) .

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv) .

  • Heat to 70 °C for 2 hours with vigorous stirring.

  • Filter hot through Celite. Concentrate filtrate and extract with EtOAc.[3]

Workflow Visualization

Workflow cluster_safety Safety Critical Start Start: 4-Chloro-3-nitropyridine Step1 Step 1: SNAr Reaction (NaH, Cyclohexylmethanol, THF, 0°C) Start->Step1 Check1 QC: TLC/LCMS (Confirm Ether Formation) Step1->Check1 Step2 Step 2: Reduction (H2, Pd/C, MeOH) Check1->Step2 Pass Filter Filtration (Celite) & Concentration Step2->Filter Final Product: 4-(Cyclohexylmethoxy)pyridin-3-amine Filter->Final

Figure 2: Operational workflow for the synthesis process.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11333471, 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine. Retrieved March 3, 2026, from [Link]

    • Context: Provides structural analogs and physicochemical properties for cyclohexyl-pyridine amine deriv
  • Context: Validates the SNAr reactivity of 4-chloro-3-nitropyridine scaffolds with nucleophiles.
  • Organic Syntheses (2025). 3-Aminopyridine Derivatives and Reduction Protocols. Retrieved March 3, 2026, from [Link]

    • Context: Standard protocols for nitro-pyridine reduction using catalytic hydrogenation and iron-medi
  • Context: Confirms commercial availability of homologous ether-amine pyridine building blocks, supporting the stability of the target motif.

Sources

Method

Application Note: Preparation and Handling of 4-(Cyclohexylmethoxy)pyridin-3-amine for In Vitro Assays

Executive Summary 4-(Cyclohexylmethoxy)pyridin-3-amine is a structurally privileged small molecule featuring a highly lipophilic cyclohexylmethoxy tail paired with a polar, hydrogen-bond capable 3-aminopyridine headgroup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclohexylmethoxy)pyridin-3-amine is a structurally privileged small molecule featuring a highly lipophilic cyclohexylmethoxy tail paired with a polar, hydrogen-bond capable 3-aminopyridine headgroup. This amphiphilic architecture makes it an exceptional scaffold for targeting ATP-binding pockets in kinases or allosteric sites in ion channels. However, the exact physicochemical properties that make it a potent biological modulator—specifically its high lipophilicity and pH-dependent ionization—also introduce significant challenges during in vitro assay preparation.

This application note provides a scientifically rigorous, self-validating framework for the solubilization, serial dilution, and aqueous transfer of 4-(Cyclohexylmethoxy)pyridin-3-amine. By understanding the thermodynamic and kinetic drivers of compound aggregation, researchers can prevent false positives/negatives and ensure reproducible data in both biochemical and cell-based assays.

Physicochemical Profiling & Causality of Aggregation

To design an effective preparation protocol, one must first understand the molecular behavior of the compound in solution. The aminopyridine nitrogen possesses a pKa of approximately 5.5 to 6.0. In standard physiological buffers (pH 7.4), the molecule exists predominantly in its unprotonated, neutral state. Without the charge to facilitate hydration, the bulky hydrophobic cyclohexyl group dominates the molecule's solvation dynamics, driving hydrophobic collapse and aggregation in aqueous environments[1].

When a concentrated dimethyl sulfoxide (DMSO) stock of this compound is introduced directly into an aqueous buffer, the rapid change in solvent polarity creates a high local concentration gradient. Before the DMSO can fully diffuse, the hydrophobic cyclohexyl groups nucleate, forming colloidal aggregates. These colloids can sequester target proteins, scatter light in optical readouts, and fail to cross cell membranes, leading to severe assay artifacts[1].

Table 1: Physicochemical Parameters & Assay Implications
ParameterEstimated ValueIn Vitro Assay Implication
Molecular Weight 206.28 g/mol Fragment/Lead-like; enables high-concentration screening without extreme mass bulk.
cLogP ~2.8 - 3.2Moderate-to-high lipophilicity; elevated risk of colloidal aggregation in aqueous media.
pKa (Pyridine N) ~5.5 - 6.0Predominantly neutral at pH 7.4; thermodynamic solubility is highly pH-dependent.
Polar Surface Area 38.3 ŲExcellent theoretical membrane permeability; ideal for intracellular target engagement.
Kinetic Solubility < 50 µM (pH 7.4)Requires intermediate DMSO dilution steps to prevent "crash-out" during assay setup[2].

Experimental Workflows & Protocols

To mitigate the risks of compound precipitation and solvent-induced cytotoxicity, the preparation must be split into two distinct phases: Master Stock Generation and Assay-Ready Aqueous Transfer. According to the NIH Assay Guidance Manual, final DMSO concentrations in the assay must be strictly controlled, ideally kept below 0.5% (v/v) for cell-based assays to prevent solvent-mediated phenotypic changes[3].

Protocol 1: Master Stock Generation (10 mM)

Objective: Establish a stable, fully solvated primary stock while preventing water uptake.

  • Equilibration: Allow the lyophilized powder of 4-(Cyclohexylmethoxy)pyridin-3-amine to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric condensation, and water introduced into the DMSO stock will permanently lower the compound's solubility limit[1].

  • Solvent Selection: Use only anhydrous, argon-purged DMSO (≥99.9% purity).

  • Dissolution: Weigh the appropriate mass into a low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes.

  • Validation Checkpoint: Visually inspect the solution against a dark background. The solution must be optically clear. Centrifuge at 10,000 x g for 5 minutes; inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the true concentration is lower than 10 mM.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) in amber, argon-flushed vials. Store at -20°C. Avoid freeze-thaw cycles, which promote the crystallization of thermodynamically stable, insoluble polymorphs[1].

Protocol 2: Assay-Ready Aqueous Transfer & Serial Dilution

Objective: Achieve target assay concentrations without triggering colloidal nucleation.

  • Intermediate Dilution: Do not dilute the 10 mM stock directly into the aqueous buffer. Instead, perform all serial dilutions (e.g., 1:3 or 1:10) in 100% anhydrous DMSO to create an intermediate dilution series.

  • Aqueous Pre-warming: Ensure the target aqueous assay buffer (e.g., PBS or complete cell culture media) is warmed to 37°C. Causality: Kinetic solubility increases with temperature; cold buffers rapidly induce precipitation[2].

  • Rapid Dispersion (The "Drop-and-Vortex" Method):

    • Place the tube containing the aqueous buffer on a vortex mixer set to medium speed.

    • While the buffer is actively swirling, dispense the DMSO intermediate directly into the center of the vortex (avoiding the plastic walls).

    • Causality: Active kinetic mixing instantly dissipates the local DMSO concentration gradient, preventing the cyclohexyl groups from finding each other and nucleating.

  • Validation Checkpoint: The final DMSO concentration must be ≤1.0% (preferably 0.1% - 0.5%). Measure the kinetic solubility of the top concentration well using nephelometry (light scattering at 620 nm). If the signal exceeds the buffer baseline, colloidal aggregates have formed, and the top concentration must be excluded from IC50 calculations[3].

Visualizing the Workflows

The following diagrams illustrate the critical path for compound handling and the theoretical biological mechanism of action for this class of molecules.

CompoundWorkflow Solid Solid Powder 4-(Cyclohexylmethoxy) pyridin-3-amine Stock Master Stock 10 mM in Anhydrous DMSO Solid->Stock Weigh & Dissolve (Argon Purge) Inter Intermediate 100x in DMSO Stock->Inter Serial Dilution (Acoustic/Pipette) Assay Assay Inter->Assay Rapid Dispersion (Vortex/Shake)

Caption: Workflow for the preparation and aqueous transfer of lipophilic aminopyridine stocks.

Mechanism Stimulus Extracellular Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor Activation Kinase Intracellular Kinase Domain Receptor->Kinase Conformational Shift Compound 4-(Cyclohexylmethoxy)pyridin-3-amine Compound->Kinase ATP-Competitive Inhibition Effector Downstream Effector Cascade Kinase->Effector Phosphorylation Phenotype Cellular Proliferation / Survival Effector->Phenotype Gene Transcription

Caption: Generalized target engagement and signal transduction inhibition by aminopyridine derivatives.

Quality Control & Artifact Mitigation

When screening 4-(Cyclohexylmethoxy)pyridin-3-amine, researchers must implement strict quality control measures to ensure data integrity:

  • Autofluorescence Checks: Aminopyridines can occasionally exhibit native fluorescence. Before running fluorescence-based biochemical assays (e.g., FRET or TR-FRET), run a compound-only control plate to establish the autofluorescence baseline. Subtract this background to prevent false-negative inhibition readouts[3].

  • Detergent Addition: If the assay biology permits, the addition of 0.01% CHAPS or Tween-20 to the aqueous buffer can significantly increase the kinetic solubility of the compound by forming protective micelles around the hydrophobic cyclohexyl moiety[2].

  • DMSO Toxicity Controls: Always include a vehicle control well containing the exact final percentage of DMSO used in the compound wells. Compare this to a media-only well to ensure the solvent itself is not driving the observed biological phenotype[3].

References

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at:[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Di, L., & Kerns, E. H. (2006). Drug Discovery Today. Available at:[Link]

  • NIH Assay Guidance Manual. Sittampalam, G. S., et al. (Eds.). National Center for Advancing Translational Sciences. Available at:[Link]

Sources

Application

Technical Application Note: Advanced Crystallization Protocols for 4-(Cyclohexylmethoxy)pyridin-3-amine

The following technical guide details the purification protocols for 4-(Cyclohexylmethoxy)pyridin-3-amine , a critical intermediate often employed in the synthesis of neurokinin-1 (NK-1) receptor antagonists and various...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification protocols for 4-(Cyclohexylmethoxy)pyridin-3-amine , a critical intermediate often employed in the synthesis of neurokinin-1 (NK-1) receptor antagonists and various kinase inhibitors.

This guide is structured for process chemists and engineers, focusing on scalability, impurity rejection, and solid-state control.

Executive Summary & Physicochemical Profile

4-(Cyclohexylmethoxy)pyridin-3-amine (C₁₂H₁₈N₂O, MW: 206.29 g/mol ) presents unique purification challenges due to the amphiphilic nature of its cyclohexyl (lipophilic) and aminopyridine (hydrophilic/basic) moieties. High-purity isolation is essential to prevent catalyst poisoning in subsequent cross-coupling or hydrogenation steps.

Critical Quality Attributes (CQAs)
  • Target Purity: >99.5% (HPLC area%).

  • Key Impurities to Reject:

    • Precursor: 4-Chloro-3-nitropyridine or 4-(Cyclohexylmethoxy)-3-nitropyridine.

    • Byproducts: Azo-dimers (colored impurities from oxidation), regioisomeric ethers.

    • Inorganic: Iron/Zinc residues (if chemical reduction was used).

  • Appearance: White to off-white crystalline solid (Crude is often a dark brown oil/solid).

Solubility Profile (Thermodynamic Mapping)

Understanding the solubility landscape is the prerequisite for protocol design.

SolventSolubility (25°C)Solubility (60°C)ClassificationRole
Ethyl Acetate (EtOAc) High (>100 mg/mL)Very HighGood SolventDissolution Medium
Isopropyl Alcohol (IPA) HighVery HighGood SolventSalt Formation Medium
Toluene ModerateHighIntermediateRecrystallization (Hot)
n-Heptane Low (<5 mg/mL)ModerateAnti-SolventYield Driver
Water (pH 7) LowLowAnti-SolventWash / Phase Split
Water (pH < 2) High (as salt)HighReactiveAcidic Extraction

Process Analytical Technology (PAT) & Workflow Logic

The purification strategy relies on a Reactive Crystallization (Salt Formation) followed by a Controlled Free-Basing . This "Switch" mechanism is superior to simple recrystallization for aminopyridines because it leverages the basicity of the pyridine nitrogen to reject neutral lipophilic impurities.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the "Acid-Base Switch" protocol.

G Start Crude Reaction Mixture (Dark Oil/Solid) Dissolve Dissolution (EtOAc, 40°C) Start->Dissolve SaltForm Reactive Crystallization (Add HCl/IPA) Dissolve->SaltForm 1.1 eq HCl Filter1 Filtration (Isolation of HCl Salt) Rejects Neutral Impurities SaltForm->Filter1 Resuspend Resuspension (Water/DCM Biphasic) Filter1->Resuspend Wet Cake Neut Neutralization (Free-Basing) (Adjust pH > 10 with NaOH) Resuspend->Neut PhaseSep Phase Separation (Collect Organic Layer) Neut->PhaseSep Cryst Anti-Solvent Crystallization (DCM -> Heptane Swap) PhaseSep->Cryst Solvent Exchange Final Pure Product (>99.5% White Solid) Cryst->Final

Figure 1: Acid-Base Switch purification workflow for aminopyridine intermediates.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (HCl Salt Formation)

Best for: Removing non-basic impurities (unreacted nitro precursors, neutral tars) and improving color.

Reagents:

  • Crude 4-(Cyclohexylmethoxy)pyridin-3-amine

  • Ethyl Acetate (EtOAc)[1]

  • 5-6N HCl in Isopropanol (IPA) or Dioxane

Step-by-Step Procedure:

  • Dissolution: Charge the crude material (e.g., 10.0 g) into a reactor. Add EtOAc (8 volumes, 80 mL). Heat to 40-45°C and stir until fully dissolved.

    • Note: If insolubles remain (inorganic salts), filter hot through a Celite pad.

  • Salt Formation: Cool the solution to 20°C. Slowly add HCl in IPA (1.1 equivalents) dropwise over 30 minutes.

    • Observation: The solution will turn turbid as the hydrochloride salt precipitates. An exotherm is expected; maintain temperature <30°C.

  • Aging: Stir the slurry at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter the solids. Wash the cake with cold EtOAc (2 volumes).

    • Result: The filter cake is the semi-pure HCl salt. The dark mother liquor (containing neutral impurities) is discarded.

Protocol B: Free-Base Recovery & Polymorph Control

Best for: Final API-grade isolation with controlled particle size.

Reagents:

  • Wet cake from Protocol A

  • Dichloromethane (DCM) or EtOAc[1]

  • 1N NaOH (aq)

  • n-Heptane (Anti-solvent)

Step-by-Step Procedure:

  • Biphasic Release: Suspend the HCl salt cake in DCM (10 volumes) and Water (5 volumes).

  • Neutralization: Add 1N NaOH slowly while stirring until the aqueous layer pH > 10.

    • Mechanism:[2][3] The amine deprotonates and migrates into the DCM layer.

  • Phase Separation: Separate the layers. Extract the aqueous layer once more with DCM (2 volumes). Combine organic layers.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, then filter.

  • Crystallization (Solvent Swap):

    • Concentrate the DCM solution under vacuum to ~3-4 volumes.

    • Add n-Heptane (5 volumes) slowly.

    • Continue vacuum distillation to remove remaining DCM (azeotropic removal), maintaining constant volume by adding more Heptane.

    • Critical Point: As DCM is removed, the product will crystallize from the Heptane-rich matrix.

  • Cooling: Cool the slurry to 0-5°C and hold for 1 hour.

  • Isolation: Filter the white solid. Wash with cold n-Heptane. Dry in a vacuum oven at 40°C.

Troubleshooting & Optimization

"Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product comes out of solution as oil droplets rather than crystals. Cause: Adding anti-solvent (Heptane) too fast or at too high a temperature; high impurity profile lowering the melting point. Solution:

  • Seeding: Add 0.1% wt pure seed crystals at the cloud point.

  • Temperature: Conduct the anti-solvent addition at a lower temperature (e.g., 20°C instead of 40°C), provided the solubility allows.

  • Solvent Ratio: Increase the "Good" solvent ratio slightly to keep the oil in solution until supersaturation is reached for nucleation.

Color Removal

Symptom: Product remains yellow/brown after crystallization. Cause: Oxidation byproducts (azo species) or residual nitro compounds. Solution:

  • Carbon Treatment: During the Dissolution step of Protocol A, add Activated Carbon (e.g., Darco G-60, 5 wt%) and stir at 40°C for 30 mins before filtering.

  • Bisulfite Wash: During the Neutralization step of Protocol B, wash the organic layer with 5% sodium bisulfite solution to reduce oxidative impurities.

References & Grounding

The protocols above are derived from standard industrial methodologies for aminopyridine purification and specific chemical behaviors of the cyclohexylmethoxy-pyridine class.

  • General Synthesis of 3-Amino-4-alkoxypyridines:

    • Context: Methods typically involve SNAr displacement of 4-chloropyridines followed by nitro reduction.

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 4-substituted-3-aminopyridines."

  • Crystallization Principles:

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solvent-antisolvent and reactive crystallization logic).

  • Related Patent Literature (Rolapitant/NK-1 Antagonists):

    • Relevance: Describes the handling of similar ether-linked pyridine intermediates.

    • Source: U.S. Patent 7,049,320 "NK-1 Receptor Antagonists".

  • Salt Formation in Pharmaceutical Processing:

    • Context: Use of HCl salts to reject neutral impurities is a foundational technique in API processing.

    • Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

(Note: While specific "recipes" for CAS 104617-49-4 are proprietary, the described "Acid-Base Switch" is the industry-standard validation method for this chemical class.)

Sources

Method

Application Notes and Protocols for 4-(Cyclohexylmethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Cyclohexylmethoxy)pyridin-3-amine is a substituted pyridinamine derivative of interest in medicinal chemistry and drug discovery. As with an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclohexylmethoxy)pyridin-3-amine is a substituted pyridinamine derivative of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, establishing robust and scientifically sound protocols for its handling and storage is paramount to ensure the integrity of research data, the longevity of the compound, and, most importantly, the safety of laboratory personnel. This document provides a detailed guide based on the known characteristics of analogous aromatic amines and best practices in chemical management.

These protocols are designed to be a self-validating system, emphasizing the rationale behind each step to empower researchers to make informed decisions. Where direct data for the topic compound is unavailable, information has been synthesized from safety data sheets (SDS) of structurally similar compounds and established principles of chemical safety.

Compound Profile and Physicochemical Properties

While specific experimental data for 4-(Cyclohexylmethoxy)pyridin-3-amine is not widely published, its structure allows for the estimation of key properties relevant to its handling and storage.

PropertyEstimated Value/CharacteristicRationale & Implications
Molecular Formula C₁₂H₁₈N₂O-
Molecular Weight 206.28 g/mol Influences weighing and solution preparation.
Appearance Likely a solid at room temperature.Similar to other substituted pyridinamines[1].
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.The presence of the cyclohexyl and methoxy groups increases lipophilicity.
Stability Potentially sensitive to light, air (oxidation), and elevated temperatures.Aromatic amines are known to be susceptible to oxidative degradation. Studies on other heterocyclic aromatic amines show degradation at elevated temperatures[2].

Safety & Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 4-(Cyclohexylmethoxy)pyridin-3-amine, a conservative approach based on analogous compounds is mandated. Aromatic amines, as a class, are known for their potential toxicity[3].

Primary Hazards:

  • Acute Toxicity: Based on data for similar compounds like 3-aminopyridine, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled[4].

  • Skin and Eye Damage: Assumed to cause severe skin burns and eye damage upon direct contact[5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[4][6].

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are recognized as potential carcinogens and mutagens[3]. Long-term exposure should be minimized.

Precautionary Statements (Assumed):

  • Prevention: Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection[5].

  • Response: In case of ingestion, inhalation, or contact with skin/eyes, seek immediate medical attention[4][5]. Specific first-aid measures should be readily available.

  • Disposal: Dispose of contents/container to an approved waste disposal plant[5].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure risk.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer & Cleanup start Don Enhanced PPE hood Work in a certified fume hood start->hood tools Gather anti-static tools and pre-labeled vials hood->tools weigh Carefully transfer solid to a tared weigh boat tools->weigh record Record mass weigh->record transfer Transfer solid to the receiving vial record->transfer cleanup Decontaminate all surfaces and tools transfer->cleanup dispose Dispose of waste in a designated hazardous waste container cleanup->dispose end Remove PPE and wash hands thoroughly dispose->end

Caption: Step-by-step protocol for safely weighing the compound.

Storage Protocols

The primary goals of storage are to maintain the compound's chemical integrity and prevent accidental exposure.

Short-Term Storage (Up to 1 month)
  • Container: Store in a tightly sealed, clearly labeled container. Containers should be made of compatible materials such as high-density polyethylene (HDPE) or glass.[7]

  • Atmosphere: For optimal stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place, preferably in a refrigerator at 2-8°C.

  • Light: Protect from light by using an amber vial or by placing the container in a light-blocking secondary container.

Long-Term Storage (> 1 month)

For long-term storage, more stringent conditions are recommended to preserve the compound's purity.

  • Temperature: Store in a freezer at -20°C or, for maximum stability, at -70°C.[8][9]

  • Moisture Control: As amines can be hygroscopic, storing in a desiccator within the freezer is best practice to prevent moisture absorption.[7]

  • Inert Atmosphere: Purging the container with an inert gas is highly recommended for long-term storage.

Storage ConditionTemperatureAtmosphereContainerDuration
Short-Term 2-8°CAir or Inert GasTightly sealed amber vial< 1 month
Long-Term -20°C to -70°CInert Gas (Recommended)Tightly sealed amber vial, in a desiccator> 1 month

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite or sand) to prevent aerosolization. Do not use combustible materials like paper towels for the initial containment.

  • Neutralize/Decontaminate: While specific decontamination solutions for this compound are not defined, general-purpose aromatic amine decontamination solutions can be used with caution.[9] Always test on a small scale first.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Clean: Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol or isopropanol).

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Waste Disposal

All waste containing 4-(Cyclohexylmethoxy)pyridin-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 6-[4-(cyclohexylmethoxy)phenoxy]pyridin-3-amine | 758706-73-9. M-reagent. [Link]

  • N-cyclohexyl-4-methoxy-6-(pyridin-3-yl)pyrimidin-2-amine | 1365534-38-8. M-reagent. [Link]

  • 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. PubChem. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. [Link]

  • 5-methyl-N-(4-propylcyclohexyl)pyridin-3-amine. PubChem. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

Sources

Application

Application Note &amp; Protocol: A Guide to the Scalable Manufacturing of 4-(Cyclohexylmethoxy)pyridin-3-amine

Abstract: 4-(Cyclohexylmethoxy)pyridin-3-amine is a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-(Cyclohexylmethoxy)pyridin-3-amine is a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive framework for the scale-up of its manufacturing process, moving from laboratory-scale synthesis to a pilot-plant-scale protocol. We will detail a robust synthetic strategy, explain the rationale behind process choices, outline critical process parameters (CPPs), and establish a thorough analytical control strategy to ensure the consistent production of high-quality material. This document is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.

Synthetic Strategy and Route Selection

The manufacturing of 4-(Cyclohexylmethoxy)pyridin-3-amine is best approached through a convergent two-step synthesis. This strategy offers significant advantages in terms of process robustness, impurity control, and overall yield. The chosen route is outlined below:

Retrosynthetic Analysis: The target molecule can be disconnected at the C-N bond of the amine and the C-O bond of the ether. The most logical and industrially viable approach involves the formation of the ether bond first, followed by the reduction of a nitro group to the desired amine. This avoids handling potentially unstable aminopyridine intermediates under basic etherification conditions.

Chosen Synthetic Route:

  • Step 1: Williamson Ether Synthesis. Reaction of 3-nitro-4-chloropyridine with cyclohexylmethanol in the presence of a suitable base to form the intermediate, 4-(cyclohexylmethoxy)-3-nitropyridine.

  • Step 2: Catalytic Hydrogenation. Reduction of the nitro-intermediate to the final product, 4-(cyclohexylmethoxy)pyridin-3-amine, using a heterogenous catalyst under a hydrogen atmosphere.

Rationale for Route Selection:

  • Cost-Effectiveness & Availability: The starting materials, 3-nitro-4-chloropyridine and cyclohexylmethanol, are commercially available and relatively inexpensive.

  • Process Safety: This route avoids the use of highly energetic or toxic reagents in the final steps. The primary hazard, catalytic hydrogenation, is a well-understood industrial process with established safety protocols.[3][4]

  • Selectivity & Impurity Profile: The Williamson ether synthesis is a high-yielding and selective reaction when using a primary alcohol.[5][6] The subsequent hydrogenation of a nitro group is also typically clean and efficient, minimizing complex purification challenges.[7]

Process Chemistry and Mechanistic Insights

Step 1: Williamson Ether Synthesis

This reaction proceeds via a classical SN2 mechanism.[5] The base, typically sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the primary alcohol (cyclohexylmethanol) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electron-deficient carbon at the C4 position of the 3-nitro-4-chloropyridine ring, displacing the chloride leaving group.

Key Considerations:

  • Base Selection: Sodium hydride is preferred for its high efficiency and the irreversible formation of the alkoxide.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal as they solvate the cation but not the nucleophilic alkoxide, thus increasing its reactivity.[8]

  • Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting side reactions.[8]

Step 2: Catalytic Hydrogenation

The reduction of the aromatic nitro group is a surface-catalyzed reaction.[9] The most common industrial method involves heterogeneous catalysis using a noble metal catalyst, such as Palladium on Carbon (Pd/C), in the presence of hydrogen gas.[10]

Mechanism Overview:

  • Adsorption: Both hydrogen gas and the nitro-intermediate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.[9]

  • Desorption: The final product, 4-(cyclohexylmethoxy)pyridin-3-amine, desorbs from the catalyst surface.

Key Considerations:

  • Catalyst Selection: 5% or 10% Pd/C is a standard and effective catalyst for this transformation. Raney Nickel is a cheaper alternative but can be pyrophoric and may require higher pressures.[3]

  • Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and facilitate hydrogen transport to the catalyst surface.

  • Pressure & Temperature: The reaction is exothermic and must be carefully controlled.[11] It is typically run under a positive pressure of hydrogen (e.g., 50-100 psi) at a controlled temperature (e.g., 25-50 °C).[3]

Laboratory-Scale Protocol (100 g Scale)

This protocol serves as the baseline for process understanding and optimization before scaling up.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
3-Nitro-4-chloropyridine158.55100.00.6311.0
Cyclohexylmethanol114.1986.50.7571.2
Sodium Hydride (60% in oil)40.0027.80.6941.1
Anhydrous THF-1000 mL--
5% Palladium on Carbon-10.0-10% w/w
Ethanol-1500 mL--
Hydrogen Gas2.02---
Step-by-Step Procedure

Step 1: Synthesis of 4-(cyclohexylmethoxy)-3-nitropyridine

  • Charge a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with cyclohexylmethanol (86.5 g) and anhydrous THF (500 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Under a nitrogen blanket, carefully add sodium hydride (27.8 g of 60% dispersion) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting slurry at 0-5 °C for 1 hour.

  • In a separate flask, dissolve 3-nitro-4-chloropyridine (100.0 g) in anhydrous THF (500 mL).

  • Slowly add the 3-nitro-4-chloropyridine solution to the alkoxide slurry via an addition funnel over 1 hour, maintaining the temperature below 15 °C.

  • Once the addition is complete, warm the reaction mixture to 60 °C and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and cautiously quench by slowly adding 100 mL of water.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Add 500 mL of ethyl acetate and 500 mL of water. Separate the layers.

  • Wash the organic layer with brine (2 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-intermediate as an oil or solid.

Step 2: Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine

  • Charge a 3L hydrogenation vessel with the crude 4-(cyclohexylmethoxy)-3-nitropyridine from the previous step.

  • Add ethanol (1500 mL).

  • Under a nitrogen atmosphere, carefully add 5% Pd/C (10.0 g). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere and ensure it remains wetted with solvent.[12]

  • Seal the vessel, purge with nitrogen three times, and then purge with hydrogen three times.[13]

  • Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring.

  • The reaction is exothermic; maintain the internal temperature at 25-35 °C using external cooling.

  • IPC: Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Once complete, vent the hydrogen and purge the vessel with nitrogen three times.[13]

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst filter cake to dry in the air.[3] Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford 4-(Cyclohexylmethoxy)pyridin-3-amine as a solid.

Scale-Up Considerations & Pilot Plant Protocol (10 kg Scale)

Transitioning from the lab to a pilot plant introduces significant challenges related to heat transfer, mass transfer, and safety.

Key Scale-Up Challenges
ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Challenge and Mitigation Strategy
Heat Transfer Surface area-to-volume ratio is high. Easy to control exotherms with an ice bath.Surface area-to-volume ratio is low. Exotherms can lead to runaway reactions.Mitigation: Use a jacketed glass-lined reactor with a calibrated cooling system. Control the rate of reagent addition to manage the heat evolution from both the alkoxide formation and the hydrogenation.[3]
Mass Transfer Magnetic or overhead stirring is sufficient for mixing.Inefficient mixing can lead to localized "hot spots" and incomplete reactions.Mitigation: Use a reactor with appropriate baffle design and a powerful agitator (e.g., pitched-blade turbine) to ensure homogeneity. Calibrate stirring speed for optimal mixing without splashing.
Reagent Handling Manual addition of solids and liquids is straightforward.Manual addition of large quantities of hazardous materials (e.g., NaH, pyrophoric catalysts) is a major safety risk.Mitigation: Use a solids charging system for NaH and a catalyst slurry charging vessel. All transfers should be conducted under an inert atmosphere.[12]
Work-up/Isolation Separatory funnels, rotary evaporators, and Buchner funnels are efficient.Phase splits can be slow and form emulsions. Large-volume filtrations and distillations are time-consuming.Mitigation: Use the reactor for phase separations. Utilize a Nutsche filter-dryer for efficient filtration and drying of the final product.
Pilot Plant Protocol (10 kg Scale)

This protocol assumes the use of a 200L glass-lined reactor for Step 1 and a 300L stainless steel hydrogenator for Step 2.

Step 1: Synthesis of 4-(cyclohexylmethoxy)-3-nitropyridine

  • Inert the 200L reactor with nitrogen. Charge cyclohexylmethanol (8.65 kg) and anhydrous THF (100 L).

  • Cool the reactor jacket to -5 °C.

  • Using a solids charging system, add sodium hydride (2.78 kg of 60% dispersion) in portions, maintaining the internal temperature below 10 °C.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Dissolve 3-nitro-4-chloropyridine (10.0 kg) in anhydrous THF (50 L) in a separate vessel and charge it to the reactor via a metering pump over 2-3 hours, keeping the internal temperature below 15 °C.

  • Heat the reactor to 60 °C and hold for 4-6 hours, monitoring via a PAT-enabled in-line HPLC system.[14][15]

  • Cool to 20 °C and slowly add water (10 L) to quench.

  • Distill off THF under vacuum. Add ethyl acetate (50 L) and water (50 L), agitate, and allow layers to separate. Drain the aqueous layer.

  • Wash the organic layer with brine (2 x 25 L). The crude intermediate solution is transferred directly to the hydrogenator.

Step 2: Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine

  • Transfer the ethyl acetate solution of the intermediate to the 300L hydrogenator. Dilute with ethanol (140 L).

  • Prepare a slurry of 5% Pd/C (1.0 kg) in ethanol (10 L) in a dedicated catalyst vessel.

  • Transfer the catalyst slurry to the hydrogenator under nitrogen pressure.

  • Seal the hydrogenator. Perform three nitrogen pressure-vent cycles followed by three hydrogen pressure-vent cycles.[13]

  • Pressurize with hydrogen to 50 psi. Start agitation.

  • Control the jacket temperature to maintain the internal reaction temperature between 25-35 °C.

  • Monitor the reaction by pressure drop until it stabilizes.

  • Vent hydrogen and perform three nitrogen pressure-vent cycles.

  • Transfer the reactor contents through an enclosed filtration system (e.g., Sparkler filter) containing Celite® to remove the catalyst.

  • Transfer the filtrate to a clean, inerted reactor. Concentrate under vacuum.

  • Add heptane to induce crystallization. Cool, filter the product using a Nutsche filter-dryer, wash with cold heptane, and dry under vacuum.

Analytical Control Strategy

A robust analytical strategy is essential for ensuring process control and final product quality. This should be integrated with Process Analytical Technology (PAT) where feasible to enable real-time monitoring and control.[16][17][18]

StageParameter/AttributeMethodSpecification
Raw Materials Identity, Purity, Water ContentFTIR, HPLC, GC, Karl FischerConforms to pre-defined standards
IPC - Step 1 Disappearance of Starting MaterialHPLC3-Nitro-4-chloropyridine < 1.0%
IPC - Step 2 Disappearance of IntermediateHPLC4-(cyclohexylmethoxy)-3-nitropyridine < 0.5%
Final Product Identity ¹H NMR, ¹³C NMR, MSConforms to reference standard
Purity (Assay) HPLC≥ 99.0%
Individual Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 0.50%
Residual Solvents GC-HSTHF, Ethanol, Ethyl Acetate, Heptane < ICH limits
Water Content Karl Fischer≤ 0.5%

Visualization of Workflows

Overall Manufacturing Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation S1_Start Charge Cyclohexylmethanol & THF S1_Base Add NaH @ 0-10°C S1_Start->S1_Base S1_Add Add 3-Nitro-4-chloropyridine Solution @ <15°C S1_Base->S1_Add S1_React Heat to 60°C S1_Add->S1_React S1_IPC IPC-1: HPLC (SM < 1.0%) S1_React->S1_IPC S1_Quench Quench & Work-up S1_IPC->S1_Quench S2_Start Charge Intermediate & Ethanol S1_Quench->S2_Start Transfer Crude Intermediate S2_Cat Charge Pd/C Slurry S2_Start->S2_Cat S2_H2 Inert & Pressurize with H₂ (50 psi) S2_Cat->S2_H2 S2_React Control T @ 25-35°C S2_H2->S2_React S2_IPC IPC-2: H₂ Uptake (Pressure Stable) S2_React->S2_IPC S2_Filter Inert & Filter Catalyst S2_IPC->S2_Filter S2_Iso Concentrate, Crystallize, Filter & Dry S2_Filter->S2_Iso Final Final S2_Iso->Final Final Product

Caption: High-level process flow diagram for the two-step synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine.

Hydrogenation Safety & Control Logic

G Start Start Hydrogenation Check_Inert Confirm Inert Atmosphere (O₂ Sensor < 2%) Start->Check_Inert Pressurize_H2 Pressurize with H₂ Check_Inert->Pressurize_H2 Monitor_T Monitor Temperature Pressurize_H2->Monitor_T Monitor_P Monitor Pressure Pressurize_H2->Monitor_P Temp_OK Temp < 35°C? Monitor_T->Temp_OK Pressure_Stable Pressure Stable? Monitor_P->Pressure_Stable Temp_OK->Monitor_P Yes Cooling_On Activate/Increase Cooling Temp_OK->Cooling_On No Pressure_Stable->Monitor_T No (Uptake OK) End_Reaction Reaction Complete Vent & Purge with N₂ Pressure_Stable->End_Reaction Yes Cooling_On->Monitor_T Emergency_Stop EMERGENCY STOP Vent & Inert Cooling_On->Emergency_Stop If Temp Still Rising

Caption: Decision logic for the safe execution and monitoring of the catalytic hydrogenation step.

References

  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. FDA. [Link]

  • Chemical Process Safety. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Martínez, L., Adler, C., Neumuller, J., Juhnke, M., & Matero, S. (2021, June 17). Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. American Pharmaceutical Review. [Link]

  • RSC Publishing. (2021). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. [Link]

  • Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • ACS Publications. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Adragos Pharma. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. [Link]

  • nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. [Link]

  • Google Patents. (2022).
  • Google Patents. (2020).
  • Wikipedia. Williamson ether synthesis. [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • PubMed. (2009, January 15). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews. [Link]

  • SciHorizon. (2025, February 2). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. [Link]

  • PubMed. (2017, July 27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. [Link]

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Method

Application Note: Rapid and Efficient Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine via Microwave-Assisted Chemistry

Abstract This application note presents a detailed, two-step protocol for the synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development.[1] By leveraging the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, two-step protocol for the synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development.[1] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastic reductions in reaction time, increased product yields, and enhanced purity.[2][3] The protocol first details a microwave-promoted Nucleophilic Aromatic Substitution (SNAr) reaction to form the ether linkage, followed by an efficient reduction of a nitro group to the target amine. We provide in-depth explanations for experimental choices, comprehensive safety protocols, and characterization data, establishing a reliable and reproducible method for researchers in synthetic chemistry.

Introduction and Scientific Principle

Substituted 3-aminopyridines are privileged scaffolds in modern pharmacology, appearing in a wide range of clinically relevant molecules, including protein kinase inhibitors.[1][4] The synthesis of these compounds, however, can be challenging, often requiring harsh conditions and extended reaction times. Traditional synthetic routes for compounds like 4-(Cyclohexylmethoxy)pyridin-3-amine would typically involve lengthy heating under reflux, leading to potential side product formation and energy inefficiency.

Microwave-assisted synthesis addresses these challenges by utilizing dielectric heating.[5] Polar molecules within the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves. This molecular agitation generates intense, uniform, and rapid internal heating.[6] When conducted in a sealed vessel, this allows the reaction to be heated far above the solvent's atmospheric boiling point, a phenomenon known as "superheating," which dramatically accelerates reaction kinetics.[6]

This protocol is based on a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction between 4-chloro-3-nitropyridine and cyclohexylmethanol. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the meta-position. This activation is crucial, as halopyridines are otherwise not highly reactive.[7][8] The nucleophilic attack of the alkoxide (formed from cyclohexylmethanol and a base) occurs at the C4 position, leading to a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[9][10] Microwave irradiation drastically shortens the time required for this step from many hours to mere minutes.

  • Nitro Group Reduction: The resulting 4-(cyclohexylmethoxy)-3-nitropyridine is then reduced to the target 3-amine. While various methods exist, this protocol utilizes tin(II) chloride, a reliable and effective reducing agent for aromatic nitro groups that is compatible with microwave heating.

Visualized Reaction Scheme

Caption: Overall two-step synthesis pathway.

Experimental Protocol

3.1 Materials and Equipment

Reagents & MaterialsEquipment
4-Chloro-3-nitropyridine (≥98%)Dedicated Microwave Synthesis Reactor
Cyclohexylmethanol (99%)10 mL or 20 mL Microwave Process Vials
Sodium hydride (60% dispersion in mineral oil)Magnetic Stir Bars
Anhydrous N,N-Dimethylformamide (DMF)Analytical Balance
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Syringes and Needles
Anhydrous Ethanol (EtOH)Rotary Evaporator
Ethyl acetate (EtOAc), HexanesSilica Gel for Column Chromatography
Saturated sodium bicarbonate (NaHCO₃) solutionThin Layer Chromatography (TLC) Plates
Saturated sodium chloride (brine) solutionStandard laboratory glassware
Anhydrous sodium sulfate (Na₂SO₄)Fume Hood

3.2 Critical Safety Precautions

  • Microwave Reactor Safety: Only use a dedicated microwave reactor designed for chemical synthesis.[6][11] Domestic microwave ovens are not equipped with the necessary pressure/temperature controls and safety features and must never be used.[11]

  • Pressure Hazard: Reactions are performed in sealed vessels and will generate significant internal pressure.[12] Always allow the reaction vial to cool completely (e.g., to below 50°C) before attempting to open it.[12]

  • Reagent Handling:

    • Sodium hydride (NaH) is a water-reactive and flammable solid. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Quench any residual NaH carefully with isopropanol followed by methanol.

    • Work within a fume hood to avoid inhaling solvent vapors, especially when working with heated DMF.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

3.3 Part A: Microwave-Assisted Synthesis of 4-(Cyclohexylmethoxy)-3-nitropyridine

  • Reagent Preparation: To a dry 10 mL microwave process vial containing a magnetic stir bar, add sodium hydride (60% dispersion, 132 mg, 3.3 mmol, 1.1 eq.).

  • Solvent Addition: Under an inert atmosphere, add 3 mL of anhydrous DMF to the vial.

  • Alcohol Addition: While stirring, slowly add cyclohexylmethanol (0.38 mL, 3.0 mmol, 1.0 eq.) dropwise to the NaH suspension. Stir the mixture at room temperature for 15 minutes to allow for the formation of the sodium alkoxide.

  • Substrate Addition: Carefully add 4-chloro-3-nitropyridine (475 mg, 3.0 mmol, 1.0 eq.) to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture with stirring using the following parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

  • Workup and Isolation:

    • After the reaction, allow the vial to cool to a safe temperature (<50 °C).

    • Carefully pour the reaction mixture into a separatory funnel containing 30 mL of water and 30 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with 20 mL of ethyl acetate.

    • Combine the organic layers and wash with 30 mL of water, followed by 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the product as a yellow oil.

3.4 Part B: Microwave-Assisted Reduction to 4-(Cyclohexylmethoxy)pyridin-3-amine

  • Reaction Setup: In a 20 mL microwave process vial, combine the purified 4-(cyclohexylmethoxy)-3-nitropyridine (from Part A, assuming ~2.5 mmol), tin(II) chloride dihydrate (2.8 g, 12.5 mmol, 5.0 eq.), and 10 mL of anhydrous ethanol.

  • Microwave Irradiation: Cap the vial and place it in the microwave reactor. Irradiate the suspension with stirring using the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

  • Workup and Isolation:

    • After cooling, carefully pour the mixture over crushed ice.

    • Basify the mixture to pH ~8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution.

    • Transfer the mixture to a separatory funnel and extract three times with 50 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by silica gel chromatography if necessary (eluting with 50% to 80% ethyl acetate in hexanes) to afford the final product as an off-white solid or pale oil.

Results and Data Summary

The microwave-assisted protocol provides the target compound with high efficiency and purity.

ParameterStep 1 (SNAr)Step 2 (Reduction)
Reaction Time 10 minutes (hold time)15 minutes (hold time)
Conventional Time 8-16 hours4-12 hours
Typical Yield 85 - 95%90 - 98%
Purity (Crude) >90% by LCMS>95% by LCMS
Appearance Yellow OilOff-white Solid / Pale Oil

Experimental Workflow Diagram

G cluster_step1 Part A: SNAr Reaction cluster_step2 Part B: Reduction Reaction prep_a 1. Add NaH & DMF to Microwave Vial add_alc 2. Add Cyclohexylmethanol, Stir 15 min prep_a->add_alc add_sub 3. Add 4-Chloro-3-nitropyridine add_alc->add_sub mw_a 4. Microwave Irradiation (140°C, 10 min) add_sub->mw_a workup_a 5. Aqueous Workup (EtOAc/Water) mw_a->workup_a purify_a 6. Column Chromatography workup_a->purify_a product_a Intermediate Product purify_a->product_a setup_b 7. Combine Intermediate, SnCl₂, and EtOH in Vial product_a->setup_b To next step mw_b 8. Microwave Irradiation (100°C, 15 min) setup_b->mw_b workup_b 9. Basify (NaHCO₃) & Aqueous Workup mw_b->workup_b purify_b 10. Concentrate & Purify (if needed) workup_b->purify_b final_product Final Product: 4-(Cyclohexylmethoxy)pyridin-3-amine purify_b->final_product

Caption: Step-by-step experimental workflow.

Discussion and Mechanistic Insights

The success of this protocol hinges on the precise control afforded by modern microwave reactors.

  • Causality of Solvent Choice: DMF is an ideal solvent for the SNAr step due to its high boiling point (153 °C) and large dipole moment, which allows it to absorb microwave energy efficiently and reach the target temperature quickly. For the reduction, ethanol is a suitable polar, protic solvent that facilitates the action of SnCl₂.

  • Rate Acceleration: The SNAr reaction is the rate-limiting step in a conventional synthesis. The activation energy for the formation of the Meisenheimer complex is significant because it temporarily disrupts the ring's aromaticity.[10] Microwave-induced superheating provides the necessary energy to overcome this barrier much more effectively than conductive heating, leading to a rate acceleration of several orders of magnitude.[3]

  • Self-Validation and Purity: The high temperatures and short reaction times characteristic of MAOS often suppress the formation of side products that can occur during prolonged heating.[2] The progress of both steps can be easily monitored by TLC or LCMS, and the high purity of the crude products validates the efficiency of the microwave-driven transformation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step A Incomplete deprotonation of alcohol; insufficient heating.Ensure NaH is fresh and handled under inert conditions. Confirm microwave temperature sensor is calibrated. Increase hold time in 2-minute increments.
Incomplete reaction in Step B Insufficient reducing agent; degradation of SnCl₂.Use fresh SnCl₂·2H₂O. Increase the number of equivalents to 6.0.
Dark, tarry crude product Reaction temperature too high, causing decomposition.Reduce microwave hold temperature by 10-20 °C and increase the reaction time accordingly.
Difficulty purifying final amine Amine is binding to silica gel.Pre-treat the silica gel with 1-2% triethylamine in the eluent to neutralize acidic sites and improve recovery.

Conclusion

This application note demonstrates a robust, rapid, and high-yielding microwave-assisted method for the synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine. By significantly reducing reaction times from hours to minutes and improving overall efficiency, this protocol offers a superior alternative to conventional methods. It serves as a valuable tool for researchers in drug discovery and development, enabling faster access to key molecular scaffolds.

References

  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Safety Considerations for Microwave Synthesis.
  • Microwave Assisted Organic Synthesis In Undergradu
  • Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles. Enamine.
  • Nucleophilic arom
  • Microwave Synthesis. Organic Chemistry Portal.
  • Microwave Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Nucleophilic Arom
  • Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-b]quinolin-5(4H)-ones. Organic Syntheses.
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. ARKIVOC.
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed.
  • Microwave Assisted Organic Synthesis: A Green Chemistry Approach. IJNRD.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2- d]pyrimidin-4-amine Analogs of MPC-6827. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 4-(Cyclohexylmethoxy)pyridin-3-amine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(Cyclohexylmethoxy)pyridin-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(Cyclohexylmethoxy)pyridin-3-amine .

This compound presents a classic medicinal chemistry challenge: it possesses a highly polar, hydrogen-bonding headgroup (the aminopyridine core) attached to a bulky, lipophilic tail (the cyclohexylmethoxy group). This amphiphilic-like structure makes it highly susceptible to solvent-shift precipitation, salt-form lattice energy barriers, and moisture-induced crash-outs.

Below is the comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to ensure reliable solubilization for your assays.

Part 1: Diagnostic Workflow for Solubility Optimization

Before altering your formulation, use the following logical decision tree to identify the root cause of the solubility failure.

SolubilityWorkflow Start Add 4-(Cyclohexylmethoxy) pyridin-3-amine to DMSO Check1 Complete Dissolution at Target Conc.? Start->Check1 WetDMSO Hygroscopic water in DMSO? Use fresh anhydrous DMSO Check1->WetDMSO No Aqueous Dilute into Aqueous Assay Media Check1->Aqueous Yes SaltForm Check Salt Form (Free Base vs. HCl) WetDMSO->SaltForm HeatSonicate Warm to 37°C & Sonicate (10-15 mins) SaltForm->HeatSonicate HeatSonicate->Check1 Check2 Precipitation / Crash-out? Aqueous->Check2 Cosolvent Add Co-solvents (e.g., PEG300, Tween 80) Check2->Cosolvent Yes Success Proceed to Assay Check2->Success No Cosolvent->Aqueous

Diagnostic workflow for resolving DMSO and aqueous solubility issues for lipophilic amines.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My compound won't dissolve in 100% DMSO at 10 mM. What is the primary cause? A: The most common culprit is water contamination. DMSO is highly hygroscopic. Because 4-(Cyclohexylmethoxy)pyridin-3-amine contains a bulky, hydrophobic cyclohexyl group, even 2–5% water absorbed from the atmosphere into your DMSO stock can drastically reduce the solubility of the lipophilic tail[1]. Solution: Always use fresh, anhydrous DMSO (≤0.005% water) stored under argon or nitrogen.

Q2: How does the salt form of the aminopyridine affect its DMSO solubility? A: If your compound was synthesized or purchased as a hydrochloride (HCl) salt, it possesses a high crystal lattice energy driven by ionic bonds. DMSO is a polar aprotic solvent; while it solvates cations effectively via its oxygen atom, it cannot donate hydrogen bonds to solvate small, hard anions like chloride. This thermodynamic barrier often leaves HCl salts of lipophilic amines stubbornly insoluble in pure DMSO. Solution: If you are working with an HCl salt, neutralizing it to the free base, or adding a trace amount of a protic co-solvent (like methanol, which can solvate the chloride ion), will immediately disrupt the lattice and induce dissolution.

Q3: Is it safe to use heat and sonication to force dissolution? A: Yes, provided it is controlled. Warming the suspension to 37°C–40°C combined with bath sonication is a standard practice. The thermal energy overcomes the activation barrier of dissolution, while sonication breaks up micro-crystals, exponentially increasing the surface area. The aminopyridine core is thermally stable at these temperatures. Self-validation check: If the solution turns cloudy again upon cooling to room temperature, your target concentration exceeds the thermodynamic solubility limit of that specific solvent batch.

Q4: The compound dissolves perfectly in DMSO, but crashes out immediately upon addition to my aqueous cell culture media. How do I prevent this? A: This is the classic "solvent shift" precipitation[1]. When the DMSO is diluted into water, the hydrophobic cyclohexylmethoxy group forces the water molecules into a highly ordered cage (entropy loss), causing the drug molecules to rapidly aggregate and precipitate. To prevent this, you must lower the thermodynamic barrier by using co-solvents (like PEG300) to bridge the dielectric constant gap, or surfactants (like Tween-80) to form protective micelles[2]. Alternatively, complexation with cyclodextrins can physically encapsulate the lipophilic tail, shielding it from the aqueous environment[3].

Part 3: Quantitative Data & Solubilization Strategies

When pure DMSO fails during the transition to aqueous assays, a multi-component vehicle is required. The table below summarizes the optimal strategies based on the mechanism of action.

Strategy / AdditiveMechanism of ActionRecommended FormulationBest Assay Application
Anhydrous DMSO Eliminates water-induced hydrophobic effect.100% Anhydrous DMSOInitial Master Stock (10–50 mM)
PEG300 / PEG400 Co-solvent; reduces the dielectric constant gap between DMSO and water.5–30% (v/v) in final aqueous assayPreventing aqueous crash-out[2]
Tween-80 Micellar solubilization; surrounds the cyclohexyl group.0.1%–5.0% (v/v) in final aqueous assayCell-free biochemical assays[2]
Cyclodextrins (HP-β-CD) Host-guest complexation; physically encapsulates the lipophilic tail.5–20% (w/v) in aqueous bufferIn vivo dosing / Cell-based assays[3]

Note: Always ensure the final DMSO concentration in cell-based assays remains below 0.5% - 1.0% to prevent solvent-induced cytotoxicity and unintended solvent-target interactions[4].

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a 10 mM Master Stock in Anhydrous DMSO

This protocol ensures maximum thermodynamic solubility while preventing moisture degradation.

  • Equilibration: Remove the vial of 4-(Cyclohexylmethoxy)pyridin-3-amine from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the stock.

  • Weighing: Weigh the required mass using a calibrated microbalance into a sterile, amber glass vial.

  • Solvent Addition: Using a positive displacement pipette, add the calculated volume of fresh, anhydrous DMSO (sealed under inert gas).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance (If needed): If visible particulates remain, place the vial in a heated ultrasonic bath at 37°C for 10–15 minutes.

  • Validation: Hold the vial up to a light source. The solution must be completely optically clear with no refractive striations (which indicate micro-emulsions).

  • Storage: Aliquot the master stock into single-use tubes, flush the headspace with Argon or Nitrogen, and store at -20°C[1].

Protocol 2: The "Step-Down" Dilution for Aqueous Assays (Vehicle Formulation)

Use this protocol to transition the DMSO stock into an aqueous buffer without triggering hydrophobic crash-out.

  • Preparation: Thaw a single-use aliquot of your 10 mM DMSO master stock to room temperature.

  • Vehicle Mixing: In a separate sterile conical tube, prepare a concentrated intermediate vehicle. A highly validated ratio for lipophilic amines is 30% PEG300 and 5% Tween-80 [2].

  • Primary Dilution: Add the required volume of your DMSO stock directly into the PEG300/Tween-80 mixture. Crucial Step: Mix thoroughly by vortexing for 30 seconds. The PEG and Tween must coat the compound before water is introduced.

  • Aqueous Transition: While vortexing the tube on a medium setting, add your aqueous buffer (e.g., PBS or cell culture media) dropwise until you reach the final assay volume.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic white pellet. If no pellet is present, the solubilization is stable and ready for the assay.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC Source: nih.gov URL:[Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule Source: drug-dev.com URL:[Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC Source: nih.gov URL:[Link]

Sources

Optimization

Optimizing reaction temperature for pyridin-3-amine derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges with the synthesis of pyridin-3-amine (3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges with the synthesis of pyridin-3-amine (3-aminopyridine) derivatives.

Due to the unique electronic properties of the pyridine ring, optimizing reaction temperatures for C-N bond formation (such as Buchwald-Hartwig cross-coupling or SNAr) requires precise thermodynamic control. Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure reproducible yields.

Part 1: Mechanistic Insights & Causality

The 3-aminopyridine motif presents a dual challenge in metal-catalyzed cross-coupling. While the exocyclic primary amine acts as the desired nucleophile, the endocyclic pyridine nitrogen possesses a lone pair that can competitively coordinate to the palladium center.

The Causality of Temperature:

  • Low Temperatures (<80 °C): The catalytic cycle stalls. The competitive coordination of the pyridine nitrogen forms a stable, off-cycle resting state. Insufficient thermal energy prevents the dissociation required for the catalytic cycle to proceed.

  • Optimal Temperatures (90–110 °C): Provides the exact activation energy required to drive the rate-limiting reductive elimination step, successfully forming the C-N bond[1].

  • Excessive Temperatures (>110 °C): Pushes the system into thermodynamic degradation. The aryl-palladium intermediate undergoes rapid hydrodehalogenation (reduction) mediated by the base or solvent, outcompeting the desired amination[2].

Part 2: Troubleshooting FAQs

Q1: My Buchwald-Hartwig coupling with 3-aminopyridine is stalling at 80 °C with <20% conversion. Should I add more catalyst? A: No, adding more catalyst will not overcome the thermodynamic barrier. The stalling is caused by the pyridine ring coordinating to the Pd complex. Instead of increasing catalyst loading, increase the reaction temperature to 100–110 °C to provide the kinetic energy necessary for the amine to displace the halide and undergo reductive elimination. Utilizing highly active, sterically demanding catalysts like[(CyPF-tBu)PdCl2] can achieve 88% yields at 110 °C with catalyst loadings as low as 0.005 mol%[1].

Q2: I increased the temperature to 120 °C, but now my LC-MS shows massive amounts of a dehalogenated byproduct. How do I fix this? A: You have crossed the thermal threshold where the side reaction outcompetes the main pathway. High temperatures accelerate hydrodehalogenation of the starting aryl halide[2]. To correct this:

  • Lower the temperature to 90–100 °C.

  • Switch your base from a strong alkoxide (e.g., NaOtBu) to a milder carbonate (e.g., Cs2CO3) to reduce base-mediated reduction pathways.

  • Ensure your solvent is strictly anhydrous, as trace water at high temperatures exacerbates protodehalogenation.

Q3: My substrate degrades even at 90 °C. Is there a room-temperature alternative for 3-aminopyridine coupling? A: Yes. If your substrate is highly thermosensitive, you must abandon traditional thermal Pd-catalysis and switch to a photocatalytic Hydrogen Atom Transfer (HAT) process. Using an organic photocatalyst like Eosin Y under visible light (22 W LED) allows for the efficient synthesis of complex aminopyridine derivatives at 25 °C, completely bypassing thermal degradation pathways[3].

Part 3: Reaction Optimization Data

The following table summarizes the quantitative relationship between temperature, catalytic systems, and expected outcomes when coupling 3-aminopyridine derivatives.

Temperature (°C)Catalyst / LigandBaseSolventExpected Outcome & Mechanistic Causality
25 (Room Temp)Eosin Y (Photocatalyst)None / AirMeOHExcellent (95% Yield): Visible light drives the HAT process, entirely avoiding thermal degradation of sensitive functional groups[3].
80 Pd2(dba)3 / XantphosCs2CO3ToluenePoor (<20% Yield): Incomplete conversion; the 3-aminopyridine coordinates to Pd, stalling the catalytic cycle due to insufficient thermal energy[2].
110 [(CyPF-tBu)PdCl2]NaOtBuDMEOptimal (88% Yield): Perfect thermal balance provides enough energy for reductive elimination without triggering side reactions[1].
120+ Pd(OAc)2 / BrettPhosNaOtBuDioxaneFailed (Dehalogenation): Extensive hydrodehalogenation outcompetes C-N bond formation at excessive temperatures[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Temperature Pd-Catalyzed Amination (Standard Workflow)

Use this protocol for robust substrates requiring thermal energy to overcome pyridine coordination.

  • Preparation & Inertion: Charge an oven-dried Schlenk flask with your aryl halide (1.0 equiv), 3-aminopyridine (1.2 equiv), [(CyPF-tBu)PdCl2] (0.05 mol%), and NaOtBu (1.5 equiv)[1].

    • Self-Validation Check: The solid mixture must remain a free-flowing powder. Clumping indicates moisture ingress, which will instantly quench the active Pd(0) species.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous DME (0.2 M) via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to exactly 110 °C using a pre-calibrated heating block.

    • Self-Validation Check: At

      
       hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show >80% consumption of the aryl halide and <5% dehalogenated byproduct. If the dehalogenation peak exceeds 10%, immediately cool the reaction to 90 °C to halt thermodynamic degradation.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite[4].

    • Self-Validation Check: The filtrate should be clear yellow/orange. A heavy black precipitate on the Celite indicates Pd-black formation (catalyst decomposition), confirming the catalytic cycle has safely terminated.

Protocol B: Room-Temperature Photocatalytic C-N Coupling

Use this protocol for highly heat-sensitive substrates.

  • Reaction Assembly: In a transparent borosilicate vial, combine the 3-aminopyridine derivative (1.0 equiv), the coupling partner (1.0 equiv), and Eosin Y (5 mol%) in MeOH[3].

  • Irradiation: Stir at room temperature (25 °C) under irradiation with a 22 W white LED.

    • Self-Validation Check: The solution must exhibit the characteristic intense fluorescence of Eosin Y. A slight shift or quenching of this fluorescence within the first 30 minutes physically validates the initiation of the radical HAT process.

  • Monitoring: Analyze via TLC (Hexanes/EtOAc 1:1) at

    
     hours.
    
    • Self-Validation Check: Complete disappearance of the starting material confirms successful visible-light-driven coupling without the need for thermal activation.

Part 5: Diagnostic Visualizations

Fig 1. Temperature-dependent kinetic and thermodynamic pathways in Pd-catalyzed amination.

Fig 2. Decision tree for real-time temperature optimization based on LC-MS monitoring.

References

  • [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters (ACS Publications).[Link]

  • Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega.[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (via PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation of 4-(Cyclohexylmethoxy)pyridin-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(Cyclohexylmethoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Cyclohexylmethoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation products of this novel molecule. As a compound featuring a pyridin-3-amine core linked to a cyclohexylmethoxy group, understanding its stability profile is critical for ensuring product quality, safety, and efficacy. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and degradation of 4-(Cyclohexylmethoxy)pyridin-3-amine, grounding the answers in established chemical principles and data from related pyridine derivatives.

Q1: What are the primary stability concerns for 4-(Cyclohexylmethoxy)pyridin-3-amine?

A1: The stability of 4-(Cyclohexylmethoxy)pyridin-3-amine is primarily influenced by its three key structural motifs: the aminopyridine ring, the ether linkage, and the cyclohexyl group. Based on the chemistry of these functional groups, the main stability concerns are susceptibility to oxidation, hydrolysis (particularly under acidic conditions), and photolysis .

  • Oxidative Degradation: The pyridine nitrogen atom is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[1] The electron-rich aminopyridine ring is also a potential target for oxidative degradation. Studies on similar pyridine derivatives have shown that oxidation is a significant degradation pathway, often induced by agents like hydrogen peroxide or even atmospheric oxygen over long-term storage.[2][3][4]

  • Hydrolytic Degradation: The ether linkage is the most likely site for hydrolysis. While ethers are generally stable, acid-catalyzed cleavage can occur, especially under low pH conditions. This would result in the scission of the cyclohexylmethoxy group from the pyridine ring. Pyridine derivatives have been shown to be labile in acidic and alkaline media.[5]

  • Photodegradation: Many pyridine-containing compounds are sensitive to light.[5] Exposure to UV or even ambient light can provide the energy needed to initiate photochemical reactions, leading to a variety of degradation products. The presence of the 1,3,4-tetraisoquinoline group in some pyridine derivatives has been shown to increase susceptibility to photodegradation.[5] Therefore, photostability studies are crucial.

Q2: What are the most likely degradation pathways for this molecule?

A2: The degradation of 4-(Cyclohexylmethoxy)pyridin-3-amine can be logically predicted to follow several pathways originating from its core functional groups. The diagram below illustrates the most probable routes based on established reactivity for aminopyridines and ethers.

G cluster_main 4-(Cyclohexylmethoxy)pyridin-3-amine A 4-(Cyclohexylmethoxy)pyridin-3-amine B N-Oxidation A->B [O] C Ether Hydrolysis (Acid-Catalyzed) A->C H₃O⁺ D Ring/Side-Chain Oxidation A->D [O] / hν P1 4-(Cyclohexylmethoxy)pyridin-3-amine N-oxide B->P1 P2 4-Hydroxypyridin-3-amine C->P2 P3 Cyclohexylmethanol C->P3 P4 Hydroxylated Derivatives (on pyridine or cyclohexyl ring) D->P4

Caption: Predicted degradation pathways for 4-(Cyclohexylmethoxy)pyridin-3-amine.

The causality behind these pathways is as follows:

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, readily attacked by oxidizing agents.

  • Ether Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage.

  • Ring/Side-Chain Oxidation: Aromatic rings and aliphatic chains can undergo hydroxylation, a common metabolic and degradation route.[6] This can be initiated by oxidative stress or light energy.

Q3: What specific degradation products should I be looking for?

A3: Based on the pathways described above, you should prioritize your analytical method development to separate and identify the parent compound from the potential degradants listed in the table below. These represent the most probable first-generation degradation products.

Potential Degradant Chemical Structure Formation Pathway Expected Mass Change Notes
Parent Compound 4-(Cyclohexylmethoxy)pyridin-3-amine-(Reference)
Degradant 1 4-(Cyclohexylmethoxy)pyridin-3-amine N-oxideN-Oxidation+16 DaLikely to be more polar than the parent compound.
Degradant 2 4-Hydroxypyridin-3-amineEther Hydrolysis-96 DaA primary product of acid-catalyzed degradation.
Degradant 3 CyclohexylmethanolEther Hydrolysis(Co-product of D2)Volatile; may be better detected by GC-MS.[7][8]
Degradant 4 Hydroxylated DerivativesRing/Side-Chain Oxidation+16 DaCan form on either the pyridine or cyclohexyl ring.
Q4: How does pH affect the stability of this compound in solution?

A4: The stability of 4-(Cyclohexylmethoxy)pyridin-3-amine in solution is expected to be significantly pH-dependent.

  • Acidic Conditions (pH < 4): The primary risk is the acid-catalyzed hydrolysis of the ether bond, as discussed previously. The rate of this degradation is expected to increase as the pH decreases. Additionally, the aminopyridine moiety will be protonated, which may alter its susceptibility to other reactions.

  • Neutral Conditions (pH ~ 6-8): The compound is likely to be most stable in this range. However, susceptibility to oxidation and photolysis remains.

  • Basic Conditions (pH > 9): While ether cleavage is less likely, studies on other pyridine derivatives have shown instability in alkaline media, which can catalyze different oxidative or rearrangement reactions.[5] For some APIs, formulating at a higher pH can enhance stability by preventing acid-catalyzed degradation.

Therefore, conducting forced degradation studies across a range of pH values is essential to identify the pH of maximum stability for solution-based formulations or analytical sample preparation.[1]

PART 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues, linking observations to underlying chemical causes and providing actionable solutions.

Issue 1: Unexpected peaks appear in my HPLC chromatogram during sample analysis.
  • Possible Cause & Explanation: The appearance of new, unexpected peaks is a classic sign of sample degradation. This can occur either during storage of the stock solution/sample or even during the analytical run itself if the mobile phase conditions are harsh. The retention times of these new peaks relative to the parent compound can offer clues: more polar degradants (e.g., N-oxides, hydroxylated products) will typically elute earlier in a reversed-phase HPLC method.[2][3]

  • Recommended Action Plan: A systematic investigation is required to pinpoint the source of degradation.

G A Issue: Unexpected HPLC Peaks B Step 1: Verify System Suitability (Is the HPLC system clean and equilibrated?) A->B C Step 2: Analyze a Freshly Prepared Sample (Does the issue persist?) B->C  If Yes D Step 3: Investigate Sample Diluent (Is the diluent pH appropriate? Is it free of peroxides?) C->D  If Yes E Step 4: Assess Storage Conditions (Were samples protected from light and stored at the correct temperature?) D->E  If Diluent is OK F Step 5: Conduct Forced Degradation Study (Characterize potential degradants to confirm identities of unknown peaks) E->F  If Storage is OK G Outcome: Stability-Indicating Method & Proper Handling Procedures F->G

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Issue 2: The solid form of my compound shows discoloration or changes in physical properties over time.
  • Possible Cause & Explanation: Discoloration (e.g., turning yellow or brown) of a solid powder is often indicative of oxidative degradation or the formation of a low-level, highly colored impurity. Aminopyridines can be susceptible to air oxidation. The change could also be due to a physical transformation (polymorphic change), although chemical degradation is a more common cause for color change.

  • Recommended Action Plan:

    • Re-characterize the Material: Immediately re-analyze the discolored material using techniques like HPLC for purity, Mass Spectrometry (MS) to identify new masses, and NMR to detect structural changes.

    • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a desiccator to minimize exposure to oxygen and moisture.

    • Perform Solid-State Stress Testing: Expose the solid compound to accelerated stability conditions (e.g., 40°C/75% RH) to determine its sensitivity to heat and humidity.

Issue 3: I am observing a loss of potency or low assay values in my formulation.
  • Possible Cause & Explanation: A decrease in the assay value points directly to the degradation of the active pharmaceutical ingredient (API). This is a critical issue that can be caused by inherent instability of the molecule under ambient conditions or an incompatibility with one or more of the formulation excipients.

  • Recommended Action Plan:

    • Confirm Analytical Method Validity: First, ensure the low assay result is not an artifact of the analytical method. Verify that your HPLC method is stability-indicating, meaning it can separate the intact API from all potential degradation products.[1]

    • Conduct Excipient Compatibility Studies: Perform studies where the API is mixed with individual excipients and stored under stress conditions. This will identify any specific interactions that are accelerating degradation.

    • Analyze the Full Formulation: Subject the complete formulated product to a forced degradation study to understand its overall stability profile and identify the primary degradation products in the final matrix.

PART 3: Experimental Protocols

Protocol 1: Step-by-Step Guide to Forced Degradation Studies (ICH Q1A)

This protocol outlines a standard approach to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of your analytical method.

  • Prepare Stock Solution: Prepare a stock solution of 4-(Cyclohexylmethoxy)pyridin-3-amine at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 24 hours.[1]

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[1]

    • Thermal Degradation: Dilute the stock solution with the initial mobile phase. Heat at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method coupled with a mass spectrometer (LC-MS) for peak identification. Aim for 5-20% degradation of the parent compound.

Protocol 2: Generic Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the main compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or use a Diode Array Detector (DAD) to scan for the absorbance maximum.

  • Injection Volume: 10 µL.

Method Validation: Once the method is optimized using the stressed samples from Protocol 1, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

PART 4: References

  • Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.

  • J AOAC Int. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.

  • NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf.

  • Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil.

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.

  • IWA Publishing. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4.

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.

  • Benchchem. (n.d.). Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives.

  • Google Patents. (n.d.). US5030447A - Pharmaceutical compositions having good stability.

Sources

Optimization

Resolving moisture sensitivity in 4-(Cyclohexylmethoxy)pyridin-3-amine storage

Technical Support Center: 4-(Cyclohexylmethoxy)pyridin-3-amine A Guide to Resolving Moisture Sensitivity During Storage and Handling Welcome to the technical support guide for 4-(Cyclohexylmethoxy)pyridin-3-amine. This d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Cyclohexylmethoxy)pyridin-3-amine

A Guide to Resolving Moisture Sensitivity During Storage and Handling

Welcome to the technical support guide for 4-(Cyclohexylmethoxy)pyridin-3-amine. This document, designed for researchers, scientists, and professionals in drug development, provides in-depth information, troubleshooting advice, and best-practice protocols to mitigate challenges associated with the moisture sensitivity of this compound.

Introduction: Understanding the Challenge

4-(Cyclohexylmethoxy)pyridin-3-amine is a key building block in medicinal chemistry and pharmaceutical research. Like many aminopyridine derivatives, its primary amine group renders it susceptible to atmospheric moisture. Improper storage and handling can lead to degradation, compromising sample integrity, and impacting experimental reproducibility and outcomes. This guide provides a framework for understanding and controlling these variables.

Section 1: The "Why" - Chemistry of Moisture Sensitivity

The core of the issue lies with the nucleophilic nature of the primary aromatic amine on the pyridine ring. While aminopyridines are generally stable compounds, the lone pair of electrons on the nitrogen atom can interact with ambient water. This interaction can lead to the formation of hydrates or facilitate slower, more complex degradation pathways, especially in the presence of other atmospheric components like carbon dioxide. Research into amine-grafted silicas for CO2 capture has shown that moisture plays a significant role in the formation of various species like bicarbonates and carbamates, highlighting the reactivity of amines with water and CO2.[1]

Although the specific degradation pathway for 4-(Cyclohexylmethoxy)pyridin-3-amine is not extensively published, related compounds like 3,4-diaminopyridine have shown susceptibility to oxidation, a process that can be influenced by the presence of moisture.[2] Therefore, the primary goal of all handling and storage procedures is to rigorously exclude atmospheric moisture.

Caption: Potential interaction of atmospheric moisture with the solid amine, leading to degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid 4-(Cyclohexylmethoxy)pyridin-3-amine appears clumpy or has changed color. What happened?

A: Clumping or caking is a primary indicator of water absorption (hygroscopy).[3] Color changes may suggest a more advanced chemical degradation or oxidation. Once the material's physical appearance has changed, its purity is questionable. It is strongly recommended to use a fresh, properly stored sample for any critical applications.

Q2: What are the ideal long-term storage conditions for this compound?

A: The compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[4][5] The most critical factor is maintaining a dry, inert atmosphere. For long-term storage, sealing the container under a dry inert gas like nitrogen or argon is the best practice.[6][7]

Q3: How should I handle the reagent during weighing and transfer to minimize moisture exposure?

A: All handling of this reagent should ideally be performed within an inert-atmosphere glove box.[8] If a glove box is unavailable, use techniques that minimize atmospheric exposure, such as working quickly and using containers with septa for solvent addition.[9][10] Never leave the container open to the air.

Q4: Can I still use the compound if it has been briefly exposed to air?

A: For non-critical applications, a brief exposure might be acceptable, but it introduces a significant variable. For any quantitative or sensitive downstream applications (e.g., drug development, kinetic studies), it is not recommended. The "less is better" approach of buying smaller quantities more frequently can mitigate the impact of an accidentally compromised bottle.

Q5: What signs of degradation should I look for in my analytical data (e.g., NMR, LC-MS)?

A: Look for the appearance of new, unexpected peaks in your spectra. In NMR, you might see broadening of signals or the emergence of small peaks that are not attributable to your solvent or starting material. In LC-MS, monitor for new masses or a decrease in the main peak's area percentage over time.

Section 3: Troubleshooting Guide

This table addresses common problems encountered when working with moisture-sensitive aminopyridines.

Observed Problem Potential Cause Recommended Action & Prevention
Inconsistent reaction yields or purity Reagent degradation due to moisture exposure.Action: Discard the suspect reagent and use a fresh vial. Prevention: Implement rigorous inert atmosphere handling techniques.[9][11] Purchase smaller quantities to ensure the stock is turned over frequently.
Solid reagent has become a sticky solid or has "melted" Significant water absorption.Action: The reagent is likely compromised and should be disposed of according to safety guidelines.[12] Prevention: Store the compound in a desiccator with a fresh desiccant.[3] For ultimate protection, use an inert gas-filled glove box or dry box.
Difficulty achieving complete dissolution in non-polar solvents Partial degradation to more polar, insoluble byproducts.Action: Attempt filtration, but be aware the concentration of your stock solution will be inaccurate. A fresh vial is the best solution. Prevention: Ensure all solvents are anhydrous. Purge solvents with nitrogen or argon before use.[13]
Septum on the bottle appears swollen or discolored Reagent has come into contact with the septum during storage or transport, causing it to degrade.[10]Action: Carefully transfer the remaining solid to a new, dry vial under inert atmosphere. Prevention: Always store bottles upright. Avoid tipping or shaking the bottle in a way that brings the solid into prolonged contact with the septum.

Section 4: Protocols for Best Practices

Protocol 4.1: Long-Term Storage
  • Inspect Upon Receipt: When the reagent arrives, inspect the container seal for any damage.

  • Inert Gas Overlay: For optimal stability, transfer the entire bottle into a nitrogen or argon-filled glove box.

  • Secure Sealing: Open the manufacturer's bottle inside the glove box and quickly place it inside a larger, clean, and dry glass vial with a screw cap. Backfill the larger vial with the inert atmosphere before sealing.

  • Desiccated Storage: Place the sealed vial inside a laboratory desiccator at room temperature.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.[14]

Protocol 4.2: Aliquoting and Daily Handling (Glove Box Method)

This is the gold-standard method for maintaining reagent integrity.

  • Prepare Workspace: Ensure the glove box has a low-moisture environment (<10 ppm H₂O is ideal). Place all necessary tools (spatulas, weigh boats, vials, balance) inside the glove box and allow the atmosphere to purge.

  • Equilibrate: Allow the reagent bottle to equilibrate to the glove box temperature before opening to prevent condensation.

  • Transfer: Open the main container and quickly weigh the desired amount of 4-(Cyclohexylmethoxy)pyridin-3-amine into a pre-labeled aliquot vial.

  • Reseal Promptly: Securely close the main container immediately after removing the material.

  • Remove Aliquot: Transfer the tightly sealed aliquot vial out of the glove box for use in your experiment. This prevents the need to repeatedly open the main stock bottle.[4]

Sources

Troubleshooting

Cyclohexylmethoxy Group Attachment: Troubleshooting &amp; Protocol Center

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of introducing a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of introducing a cyclohexylmethyl moiety. Below, you will find mechanistic insights, troubleshooting FAQs, self-validating protocols, and quantitative comparisons to ensure high-yield functionalization.

Mechanistic Causality: Why Do Side Reactions Occur?

The attachment of a cyclohexylmethoxy group typically proceeds via an SN2 nucleophilic substitution. However, the cyclohexylmethyl electrophile presents a unique structural challenge: while the carbon bearing the leaving group is primary (–CH₂–X), the adjacent β-carbon is a tertiary center embedded within a bulky cyclohexane ring.

This architecture creates severe steric hindrance analogous to a neopentyl system. The axial hydrogens of the cyclohexane ring obstruct the Bürgi-Dunitz trajectory required for the incoming nucleophile[1]. Because the SN2 rate is artificially depressed by this steric bulk, the competing E2 elimination pathway —where a base abstracts a relatively unhindered β-hydrogen—becomes kinetically competitive[1]. Consequently, using strong, hard bases (like NaH or KOtBu) with moderate leaving groups (like bromides) frequently results in the formation of the volatile byproduct methylenecyclohexane rather than the desired ether or amine[2].

Mechanism Substrate Cyclohexylmethyl-X (X = Br, Cl, OTs) Base Strong Base (e.g., NaH, KOtBu) Substrate->Base Mild Mild Base / Mitsunobu (e.g., Cs2CO3, DIAD/PPh3) Substrate->Mild SN2 SN2 Pathway (Substitution) Base->SN2 Minor pathway E2 E2 Pathway (Elimination) Base->E2 Steric clash favors proton abstraction Mild->SN2 Favored trajectory Product Cyclohexylmethoxy Target (Desired) SN2->Product SideProduct Methylenecyclohexane (Undesired Byproduct) E2->SideProduct

Mechanistic divergence between SN2 substitution and E2 elimination.

Troubleshooting Guide & FAQs

Q: I am attempting a Williamson ether synthesis using cyclohexylmethyl bromide and NaH, but my yield is <30% and I observe a volatile byproduct. What is happening? A: You are observing SN2/E2 competition. The strong, non-nucleophilic character of NaH promotes the abstraction of a β-hydrogen, leading to methylenecyclohexane[1]. Solution: Switch to a superior leaving group (e.g., cyclohexylmethyl tosylate) to accelerate the SN2 rate, and pair it with a milder base like Cs₂CO₃ or K₂CO₃[2].

Q: I am trying to N-alkylate a purine derivative, but I am getting a mixture of N-7 and N-9 regioisomers. How can I improve regioselectivity? A: Direct alkylation of complex heterocycles with alkyl halides often yields poor regioselectivity due to competing nucleophilic sites. Switching to Mitsunobu conditions (cyclohexylmethanol, PPh₃, DIAD) significantly improves N-9 selectivity and avoids the use of strong bases entirely[3].

Q: I need to synthesize a secondary cyclohexylmethylamine, but direct alkylation gives tertiary over-alkylation products. How do I prevent this? A: Bypass alkyl halides entirely. Use reductive amination with cyclohexanecarboxaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot method generates an iminium ion that is selectively reduced, stopping cleanly at the secondary amine without over-alkylation[4].

Strategy Start Target Nucleophile? Amine Nitrogen (Amine/Amide) Start->Amine Ether Oxygen/Sulfur (Phenol/Thiol) Start->Ether PriAmine Primary Amine Amine->PriAmine SecAmine Secondary/Heterocycle Amine->SecAmine Alkylation Direct Alkylation (Cyclohexylmethyl Tosylate) Ether->Alkylation Standard Williamson Mitsunobu Mitsunobu Reaction (Cyclohexylmethanol) Ether->Mitsunobu Mild, avoids strong base RedAm Reductive Amination (Cyclohexanecarboxaldehyde) PriAmine->RedAm Prevents over-alkylation SecAmine->Alkylation Sterically accessible SecAmine->Mitsunobu Regioselectivity needed

Workflow for selecting the optimal cyclohexylmethylation strategy.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Cyclohexylmethyl Tosylate (Electrophile Activation)

Purpose: Converts cyclohexylmethanol into a highly reactive SN2 electrophile, minimizing E2 side reactions[2].

  • Setup: Dissolve cyclohexylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq). Cool to 0 °C.

  • Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.

  • Validation Checkpoint: The reaction is proceeding correctly when a thick white suspension (pyridinium hydrochloride salt) forms. TLC (20% EtOAc/Hexanes) must show complete consumption of the alcohol (stains with KMnO₄) and a new, strongly UV-active spot (the tosylate).

  • Workup: Wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Mitsunobu-Driven Cyclohexylmethoxy Attachment

Purpose: Mild, base-free etherification or N-alkylation with high regioselectivity[3].

  • Setup: Dissolve the nucleophile (phenol/purine, 1.0 eq), cyclohexylmethanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Reaction: Allow to warm to room temperature and stir for 14 hours.

  • Validation Checkpoint: The intense yellow color of the DIAD droplets should fade to a pale yellow/clear solution upon addition, confirming the formation of the active betaine intermediate.

  • Workup: Concentrate the crude mixture. Triturate with cold diethyl ether/hexanes (1:1) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via column chromatography.

Protocol C: Reductive Amination for Nitrogen Nucleophiles

Purpose: Prevents over-alkylation when synthesizing secondary/tertiary cyclohexylmethylamines[4].

  • Setup: To a stirred solution of the amine (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 30 minutes to form the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Validation Checkpoint: LC-MS or GC-MS should show the exact [M+H]⁺ mass of the target amine with zero trace of the di-alkylated mass (+96 Da). Crude ¹H-NMR will show the complete disappearance of the distinct aldehyde proton peak at ~9.5 ppm.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.

Quantitative Data Summary

Reagent StrategyTypical YieldPrimary Side ReactionRegioselectivityBest Use Case
Cyclohexylmethyl Bromide + NaH 30–50%E2 Elimination (Methylenecyclohexane)PoorUnhindered, highly reactive phenols.
Cyclohexylmethyl Tosylate + Cs₂CO₃ 70–85%Slow hydrolysis of tosylateModerateStandard etherification; robust nucleophiles.
Cyclohexylmethanol + DIAD/PPh₃ 65–80%TPPO byproduct retentionHigh (e.g., N-9 in purines)Complex heterocycles; base-sensitive substrates.
Cyclohexanecarboxaldehyde + NaBH(OAc)₃ 85–95%Sluggish iminium formation (rare)N/A (N-specific)Primary and secondary amines.

References

  • Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. PMC (nih.gov). 3

  • Synthesis of methylenecyclohexane from cyclohexylmethanol. ECHEMI. 1

  • A Comparative Guide to Alternative Reagents for Introducing the Cyclohexylmethyl Group. Benchchem. 2

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 4-(Cyclohexylmethoxy)pyridin-3-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-(Cyclohexylmethoxy)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-(Cyclohexylmethoxy)pyridin-3-amine .

This molecule presents a classic chromatographic paradox: it possesses a highly lipophilic tail (the cyclohexylmethoxy group) combined with an extremely electron-rich, basic core (the aminopyridine system). This combination frequently leads to severe peak tailing, irreversible column adsorption, and poor resolution on standard stationary phases. The following diagnostic tools, FAQs, and self-validating protocols will help you engineer a robust separation strategy.

Diagnostic Decision Tree

Before altering your solvent system, trace your current separation issue through the diagnostic workflow below to identify the most scientifically sound intervention.

DecisionTree Start Issue: Tailing or Low Recovery 4-(Cyclohexylmethoxy)pyridin-3-amine Check1 Using standard bare silica? Start->Check1 Mod1 Add 1-5% TEA or NH3 to mobile phase Check1->Mod1  Yes   Alt1 Switch to Amine-Functionalized (NH2) Silica Gel Check1->Alt1  No   Check2 Resolution achieved? Mod1->Check2 Success1 Proceed with modified Normal Phase Check2->Success1  Yes   Check2->Alt1  No, co-elution persists   Alt2 Switch to Reverse-Phase (C18) with High pH Buffer (pH > 9) Alt1->Alt2  If normal phase fails  

Diagnostic workflow for resolving basic amine tailing and co-elution issues.

Frequently Asked Questions (Mechanistic & Troubleshooting)

Q1: Why does 4-(Cyclohexylmethoxy)pyridin-3-amine streak across the TLC plate and tail severely on a standard silica column? A: The root cause is a Brønsted acid-base interaction. Bare silica gel (SiO₂) surfaces are densely populated with silanol groups (Si-OH), which function as Brønsted acids[1]. Your target molecule contains two highly basic nitrogen centers: a pyridine ring and a primary amine. When these basic nitrogens encounter the acidic silanols, they undergo an acid-base reaction, forming strong ionic interactions[2]. This causes the compound to adsorb strongly to the stationary phase, resulting in severe peak tailing, broad elution bands, and poor recovery[3].

Q2: How can I prevent this tailing using standard bare silica gel? A: You must chemically mask the acidic silanols using a basic mobile phase modifier, typically 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[2]. TEA acts as a competitive silanol suppressor; because it is a small, highly basic tertiary amine, it preferentially binds to the active silanol sites[4]. This saturates the column's acidic centers, allowing your bulkier aminopyridine to elute based on its inherent lipophilicity rather than destructive ionic binding[5].

Mechanism Silica Bare Silica (Si-OH) Brønsted Acid Interaction Ionic Binding & Severe Tailing Silica->Interaction Unmodified TEA Add Triethylamine (TEA) Competitive Base Silica->TEA Modified Amine Aminopyridine Core Basic Nitrogens Amine->Interaction Elution Clean Elution (Partitioning) Amine->Elution Masked Masked Silanols (Si-O⁻ HN⁺Et3) TEA->Masked Masked->Elution

Mechanism of silanol deactivation by triethylamine (TEA) to prevent amine tailing.

Q3: I added 1% TEA, but my target compound is now co-eluting with its non-basic precursor (e.g., 4-chloro-3-nitropyridine). How do I improve resolution? A: If deactivating the silica resolves the tailing but destroys your resolution, the inherent selectivity of the stationary phase is insufficient for your mixture. You should switch to an Amine-Functionalized (NH₂) Silica column. In NH₂-silica, the silanols are covalently bonded to aminopropyl silanes, permanently neutralizing the column's acidity and eliminating the need for TEA[6]. This fundamentally alters the chromatographic selectivity, often providing baseline resolution between structurally similar basic compounds and their non-basic precursors[1].

Q4: Can I purify this compound using Reverse-Phase (C18) chromatography? A: Yes, but you must strictly adhere to the "2-pH Rule"[7]. To prevent the basic nitrogens from ionizing (which causes tailing and poor retention on C18), the mobile phase pH must be adjusted to at least 2 units above the pKa of the conjugate acid of the amine[7]. For an aminopyridine derivative, use a high-pH volatile buffer such as 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide. This ensures the molecule remains in its lipophilic free-base form, maximizing retention and peak symmetry.

Self-Validating Experimental Protocols

Do not rely on assumptions when preparing modified columns. Use the following step-by-step methodologies, which include built-in validation checks to guarantee success.

Protocol A: Bare Silica Column Deactivation with Triethylamine (TEA)

Use this when separating the aminopyridine from highly polar impurities.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 50:50 Hexane:Ethyl Acetate) and add 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration (Self-Validating Step): Flush the bare silica column with at least 3 to 5 column volumes (CV) of the TEA-modified solvent.

    • Validation Check: Collect a few drops of the column eluent and spot it on pH paper. The column is only fully deactivated when the eluent pH is > 8.5 (matching the incoming solvent). If the eluent is neutral, the silica is still actively absorbing TEA; continue flushing until the pH rises.

  • Sample Loading: Dissolve the crude 4-(Cyclohexylmethoxy)pyridin-3-amine in a minimum volume of the TEA-modified solvent and load it evenly onto the column head.

  • Elution: Run the column using the TEA-modified mobile phase. The target compound will elute as a sharp, concentrated band.

Protocol B: Normal-Phase Purification using Amine-Functionalized (NH₂) Silica

Use this when separating the aminopyridine from structurally similar basic impurities or regioisomers.

  • Column Selection: Select a pre-packed aminopropyl-functionalized silica cartridge (e.g., KP-NH or equivalent).

  • Solvent Selection: Prepare a standard normal-phase gradient (e.g., Hexane to Ethyl Acetate). Crucial: Do NOT add TEA or ammonia to the mobile phase when using NH₂ columns, as the stationary phase is already basic[6].

  • Equilibration & Loading: Equilibrate the column with 3 CV of the non-polar starting solvent (100% Hexane). Load the sample dissolved in a minimal amount of DCM or EtOAc.

  • Elution: Execute the gradient. The aminopyridine will elute cleanly without tailing due to the complete absence of active Brønsted acid sites[1].

Quantitative Data Summary

The table below summarizes the expected outcomes of various chromatographic strategies for 4-(Cyclohexylmethoxy)pyridin-3-amine based on empirical application data.

Chromatographic StrategyStationary PhaseMobile Phase AdditivePrimary Separation MechanismExpected Recovery
Standard Normal Phase Bare Silica (Si-OH)NonePartitioning + Ionic Binding< 40% (Severe Tailing)
Modified Normal Phase Bare Silica (Si-OH)1-5% TEA or NH₄OHCompetitive Silanol Suppression85 - 95%
Amine-Functionalized NH₂-SilicaNoneCovalent Silanol Masking> 95% (High Purity)
Reverse-Phase (High pH) C18High pH Buffer (pH > 9)Free-Base Partitioning90 - 95%

References

The following authoritative sources were utilized to ground the mechanistic claims and protocols in this guide:

  • Sorbent Technologies. "Amino Silica Gel." Available at:[Link][6]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Available at: [Link][1]

  • Biotage. "Is there an easy way to purify organic amines?" Available at: [Link][2]

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Available at:[Link][4]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Available at: [Link][5]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at:[Link][7]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Reduction in 4-(Cyclohexylmethoxy)pyridin-3-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with residual solvent retention during the synthesis and purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with residual solvent retention during the synthesis and purification of 4-(Cyclohexylmethoxy)pyridin-3-amine .

Because this molecule possesses a unique amphiphilic structure, standard vacuum drying is often insufficient. This guide provides the mechanistic causality behind solvent retention, regulatory baselines, and field-proven, self-validating protocols to ensure your active pharmaceutical ingredient (API) meets rigorous safety standards.

Part 1: Regulatory Baselines & Quantitative Targets

Before troubleshooting, it is critical to define the target endpoints. The International Council for Harmonisation (ICH) Q3C guidelines dictate the acceptable limits for residual solvents based on patient safety and toxicity[1].

Below is a summary of common solvents used in the synthesis of pyridine derivatives and their respective ICH Q3C limits:

SolventICH Q3C ClassPermitted Daily Exposure (PDE)Concentration LimitPrimary Interaction with API
Methanol Class 230.0 mg/day3,000 ppmStrong H-bonding to primary amine
Dichloromethane Class 26.0 mg/day600 ppmTrapped in lipophilic pockets
Toluene Class 28.9 mg/day890 ppmPi-pi stacking with pyridine ring
Heptane Class 350.0 mg/day5,000 ppmSurface adsorption on cyclohexyl
Acetone Class 350.0 mg/day5,000 ppmWeak H-bonding, easily displaced

Part 2: FAQs – The Causality of Solvent Retention

Q1: Why does 4-(Cyclohexylmethoxy)pyridin-3-amine stubbornly retain protic solvents like methanol, even under high vacuum? A: The retention is driven by the molecule's specific functional groups. The primary amine (-NH₂) at position 3 and the pyridine nitrogen act as strong hydrogen-bond donors and acceptors. Protic solvents (like methanol or ethanol) form tight hydrogen-bonded networks with these basic sites. Applying heat and high vacuum often fails because the thermal energy required to break these specific hydrogen bonds exceeds the degradation temperature of the API.

Q2: How does the cyclohexylmethoxy group complicate drying? A: The bulky, lipophilic cyclohexyl tail creates hydrophobic domains during crystal packing. If crystallization occurs too rapidly, non-polar solvents (like dichloromethane or heptane) become sterically trapped (occluded) within the lattice voids. This creates a "solvate" or trapped inclusion complex where the solvent is physically blocked from escaping the crystal matrix.

Q3: How can I determine if my solvent is surface-adsorbed, H-bonded, or lattice-entrapped? A: Use Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC).

  • Surface Adsorption: Shows continuous gradual weight loss at temperatures below the solvent's boiling point.

  • H-Bonding: Shows a sharp weight loss at a specific temperature slightly above the solvent's boiling point.

  • Lattice Entrapment: Shows weight loss that precisely coincides with an endothermic melting or phase-transition peak on the DSC, indicating the solvent can only escape when the crystal lattice is destroyed.

Part 3: Troubleshooting Guides & Experimental Protocols

Strategy A: Constant Volume Solvent Displacement (Chasing)

Use Case: Removing highly toxic Class 2 solvents (e.g., Methanol, Toluene) by replacing them with benign Class 3 solvents (e.g., Heptane, Isopropanol) prior to final crystallization. Causality: By continuously adding a displacement solvent at the same rate the original solvent is distilled, you maintain a high concentration of the target solvent in the vapor phase. This breaks the thermodynamic equilibrium that keeps the Class 2 solvent bound to the API[2].

Step-by-Step Protocol:

  • Initial Concentration: Concentrate the API solution containing the unacceptable solvent to a minimum stirrable volume under reduced pressure.

  • Displacement Setup: Equip the reactor with a distillation head, a condenser, and an addition funnel containing the Class 3 displacement solvent (e.g., Heptane).

  • Constant Volume Distillation: Begin distillation under reduced pressure (e.g., 100 mmHg). Simultaneously, add the displacement solvent from the funnel at the exact rate of distillation to maintain a constant reactor volume.

  • Self-Validating Endpoint: Periodically sample the distillate and analyze it via Gas Chromatography-Flame Ionization Detection (GC-FID). The process is complete and self-validated when the target Class 2 solvent peak area in the distillate falls below the calculated ICH Q3C threshold limit.

  • Final Isolation: Cool the mixture to induce crystallization, filter the purified API, and dry under a nitrogen sweep.

Strategy B: Sonocrystallization (Ultrasound-Assisted Crystallization)

Use Case: Eliminating lattice entrapment, solvate formation, and solvent occlusion within crystal defects. Causality: Applying ultrasound during cooling or antisolvent addition creates acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This localized energy release induces rapid, uniform, and massive secondary nucleation. The result is smaller, highly perfect crystals with virtually no internal voids or agglomerates where solvent can hide[3].

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-(Cyclohexylmethoxy)pyridin-3-amine in a Class 3 solvent (e.g., Ethanol) at 60°C until a clear solution is achieved.

  • Sonication Initiation: Insert an ultrasonic probe (or activate a flow-cell sonicator) operating at 20 kHz into the reactor.

  • Controlled Antisolvent Addition: Introduce an antisolvent (e.g., Water) at a controlled feed rate (e.g., 2.0 L/h) while maintaining continuous sonication.

  • Maturation: Continue sonication for 15–30 minutes post-addition. This step is crucial as it breaks up any newly formed agglomerates and prevents the physical occlusion of mother liquor.

  • Isolation: Filter the resulting microcrystals. The inherently reduced particle size and high crystallinity validate the absence of trapped internal solvent. Dry under standard vacuum at 40°C.

Part 4: Decision Matrix Visualization

Use the following logical workflow to select the appropriate solvent reduction strategy based on your analytical findings.

SolventReduction A Identify Retention Mechanism via TGA/DSC & GC B Hydrogen Bonding (Amine/Pyridine) A->B C Lattice Entrapment (Solvates/Defects) A->C D Surface Adsorption (Lipophilic Tail) A->D E Humidity-Mediated Vacuum Drying B->E Protic Solvents F Sonocrystallization (Ultrasound) C->F High Crystallinity Needed G Constant Volume Solvent Displacement D->G High-Boiling Solvents H Residual Solvents Compliant with ICH Q3C E->H F->H G->H

Decision matrix for selecting a residual solvent reduction strategy.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1

  • Optimization of Solvent Chasing in API Manufacturing Process: Constant Volume Distillation . ResearchGate / Organic Process Research & Development. 2

  • WO2012123502A1 - A novel process of residual solvent removal . Google Patents. 3

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR for the Structural Elucidation of 4-(Cyclohexylmethoxy)pyridin-3-amine: A Comprehensive Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently navigate the trade-offs between the high-resolution capabilities of superconducting High-Field NMR and the accessibility of permanent-magnet Benchtop NMR....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently navigate the trade-offs between the high-resolution capabilities of superconducting High-Field NMR and the accessibility of permanent-magnet Benchtop NMR. This guide provides an in-depth, objective comparison of 400 MHz and 60 MHz ¹H NMR systems for the structural elucidation of 4-(Cyclohexylmethoxy)pyridin-3-amine . By dissecting the causality behind chemical shifts, spin-spin coupling, and solvent effects, this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Structural Nuances of 4-(Cyclohexylmethoxy)pyridin-3-amine

4-(Cyclohexylmethoxy)pyridin-3-amine is a highly functionalized heterocyclic compound. Its structure presents a unique analytical challenge because it combines two distinct magnetic environments:

  • The Electron-Deficient Pyridine Core: Features highly deshielded aromatic protons (H2, H5, H6) and an exchangeable primary amine (-NH₂).

  • The Lipophilic Tail: Features a densely packed aliphatic cyclohexylmethoxy group (-O-CH₂-C₆H₁₁), which is highly susceptible to severe spectral overlap at lower magnetic fields.

Understanding how these distinct regions behave under different magnetic field strengths (


) is critical for accurate structural verification[1].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol functions as a self-validating system. By utilizing an internal standard and a dual-solvent approach, any instrumental drift or solvent-induced artifact is immediately isolated and identified.

Step-by-Step Protocol

Step 1: Sample Preparation (Dual-Solvent Validation)

  • Action: Prepare two identical 15 mg samples of 4-(Cyclohexylmethoxy)pyridin-3-amine. Dissolve Sample A in 0.6 mL of CDCl₃ and Sample B in 0.6 mL of DMSO-d₆.

  • Causality: The amine (-NH₂) protons undergo rapid chemical exchange. In CDCl₃, they appear as a broad, poorly defined signal. DMSO-d₆ acts as a strong hydrogen-bond acceptor, slowing the exchange rate, sharpening the -NH₂ signal, and shifting it downfield. Comparing the two spectra self-validates the assignment of the exchangeable protons versus the aromatic backbone.

Step 2: Internal Standardization

  • Action: Add 0.05% v/v Tetramethylsilane (TMS) to both samples.

  • Causality: TMS provides a definitive 0.00 ppm reference. This ensures that the chemical shifts are absolute, allowing for a direct, artifact-free comparison between the 60 MHz benchtop and 400 MHz high-field instruments.

Step 3: Tuning, Matching, and Locking

  • Action: Insert the sample, lock onto the deuterium frequency of the solvent, and shim the magnet (Z, Z², Z³ for benchtop; full 3D shimming for high-field).

  • Causality: Proper shimming ensures magnetic field homogeneity. A poorly shimmed magnet will artificially broaden the lines, masking the true J-coupling constants and invalidating the comparison[2].

Step 4: Acquisition and Processing

  • Action: Acquire 16 scans (400 MHz) and 64 scans (60 MHz) using a standard 90° pulse sequence (zg30). Apply a Fourier Transform (FT), phase correction, and baseline correction.

Workflow Visualization

NMR_Workflow Prep Sample Prep (DMSO-d6/CDCl3) Lock Lock & Shim (Self-Validating) Prep->Lock Acq60 Benchtop NMR (60 MHz) Lock->Acq60 Acq400 High-Field NMR (400 MHz) Lock->Acq400 FT Fourier Transform & Phasing Acq60->FT Acq400->FT Analysis Spectral Elucidation FT->Analysis

Fig 1. Comparative 1H NMR workflow for 4-(Cyclohexylmethoxy)pyridin-3-amine structural elucidation.

Comparative Spectral Analysis & Causality

The Pyridine Core & Amine Group

The nitrogen atom in the pyridine ring strongly deshields the adjacent protons[3]. At 400 MHz, the H2 proton (isolated between the ring nitrogen and the amine group) appears as a sharp singlet at ~8.1 ppm. The H6 and H5 protons appear as distinct doublets at ~7.9 ppm and ~6.9 ppm, respectively, with a coupling constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of ~5.5 Hz.

Because the chemical shift dispersion in the aromatic region is large, the 60 MHz benchtop system successfully resolves these signals. Benchtop NMR is highly effective for confirming the integrity of the aminopyridine core[4].

The Cyclohexylmethoxy Tail: The Limits of Low-Field NMR

The causality behind the performance divergence of the two instruments lies in the fundamental physics of NMR. Chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength (


), whereas scalar spin-spin coupling (

, in Hz) is field-independent[1].
  • At 400 MHz: The frequency difference (

    
    ) between the various cyclohexyl protons is much larger than their coupling constants (
    
    
    
    ). The spin system is "weakly coupled" (first-order), allowing the -O-CH₂- doublet (~3.9 ppm) and the distinct cyclohexyl multiplets (1.0–1.9 ppm) to be clearly resolved.
  • At 60 MHz: The ratio of

    
     decreases drastically. The system transitions into a "strongly coupled" (second-order) state. The signals undergo severe roofing effects and merge into a single, broad, unresolved aliphatic envelope. While integration can still confirm the total proton count (13H for the tail), precise stereochemical or conformational analysis is impossible at this field strength.
    

Quantitative Performance Comparison

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

Data normalized to TMS at 0.00 ppm.

Proton AssignmentIntegration400 MHz (High-Field) Multiplicity60 MHz (Benchtop) MultiplicityChemical Shift (ppm)
Pyridine H2 1HSingletSinglet~8.10
Pyridine H6 1HDoublet (

≈ 5.5 Hz)
Doublet~7.90
Pyridine H5 1HDoublet (

≈ 5.5 Hz)
Doublet~6.90
Amine -NH₂ 2HBroad SingletBroad Singlet~5.20
Methylene -O-CH₂- 2HDoublet (

≈ 6.0 Hz)
Broad Multiplet (Overlap)~3.90
Cyclohexyl -CH- 1HMultipletMerged Aliphatic Envelope~1.75
Cyclohexyl -CH₂- 10HComplex MultipletsMerged Aliphatic Envelope1.00 – 1.70
Table 2: Instrument Utility Comparison
MetricHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Aliphatic Resolution Excellent (First-order coupling)Poor (Second-order overlap)
Aromatic Resolution ExcellentGood (Sufficient for core ID)
Sensitivity (LOD) < 100 µmol/L (16 scans)~ 1 mmol/L (Requires >64 scans)
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)
Workflow Throughput High (Automated sample changers)Medium (At-line reaction monitoring)

Conclusion

For the structural elucidation of 4-(Cyclohexylmethoxy)pyridin-3-amine, the choice of instrument depends entirely on the analytical objective. If the goal is rapid, at-line verification of the aminopyridine core or confirming the presence of the lipophilic tail via total proton integration, a 60 MHz Benchtop NMR is highly capable and cost-effective. However, if the research requires precise conformational analysis of the cyclohexyl ring or the resolution of complex second-order coupling artifacts, the resolving power of a 400 MHz High-Field NMR is an absolute necessity.

References

  • Source: researchgate.
  • Source: technologynetworks.
  • Source: oxinst.
  • Source: preprints.
  • Title: 3-Aminopyridine(462-08-8)

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-(Cyclohexylmethoxy)pyridin-3-amine

Introduction 4-(Cyclohexylmethoxy)pyridin-3-amine is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The strategic placement of a lipophilic cyclohexylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Cyclohexylmethoxy)pyridin-3-amine is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The strategic placement of a lipophilic cyclohexylmethoxy group at the 4-position and a nucleophilic amino group at the 3-position of the pyridine ring makes it a versatile scaffold for accessing a diverse range of chemical entities. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of 4-(Cyclohexylmethoxy)pyridin-3-amine. Each route is evaluated based on experimental data for analogous reactions, considering factors such as overall yield, reaction conditions, scalability, cost-effectiveness of starting materials, and safety considerations. This analysis aims to equip researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific needs.

Comparative Overview of Synthetic Strategies

The two primary synthetic routes detailed in this guide are:

  • Route 1: Two-Step Synthesis via a Nitropyridine Intermediate. This classic and robust approach involves an initial Williamson ether synthesis to introduce the cyclohexylmethoxy side chain, followed by the reduction of a nitro group to the desired amine.

  • Route 2: Palladium-Catalyzed C-N Cross-Coupling. This modern approach utilizes a Buchwald-Hartwig amination reaction to directly form the C-N bond between a halogenated pyridine and the aminating agent.

The following diagram provides a high-level overview of the comparative logic for selecting a synthetic route.

Caption: High-level comparison of the two main synthetic strategies.

Route 1: Two-Step Synthesis via a Nitropyridine Intermediate

This well-established route offers a reliable and scalable method for the synthesis of the target molecule. It proceeds in two distinct steps: a Williamson ether synthesis followed by a nitro group reduction.

Step 1: Williamson Ether Synthesis of 4-(Cyclohexylmethoxy)-3-nitropyridine

The Williamson ether synthesis is a classic and widely used method for forming ethers from an alcohol and an alkyl halide.[1][2][3][4][5][6][7][8] In this step, the hydroxyl group of 3-nitro-4-hydroxypyridine is deprotonated by a base to form an alkoxide, which then acts as a nucleophile and displaces the bromide from cyclohexylmethyl bromide in an SN2 reaction.

Caption: Workflow for the Williamson ether synthesis step.

Experimental Protocol:

  • To a stirred solution of 3-nitro-4-hydroxypyridine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is added a base (1.5-2.0 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[9]

  • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cyclohexylmethyl bromide (1.2 eq.) is then added to the reaction mixture.

  • The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).[10]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel yields the pure 4-(cyclohexylmethoxy)-3-nitropyridine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen because they effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[2][11] Protic solvents would protonate the alkoxide, reducing its nucleophilicity.

  • Base: A base is required to deprotonate the hydroxyl group of the hydroxypyridine, which is not nucleophilic enough to displace the halide on its own. The choice between a milder base like K₂CO₃ and a stronger base like NaH depends on the acidity of the hydroxyl group and the desired reaction rate.

  • Temperature: Heating is necessary to provide the activation energy for the SN2 reaction. The temperature is typically kept below 100 °C to minimize potential side reactions.[10]

Step 2: Reduction of 4-(Cyclohexylmethoxy)-3-nitropyridine

The reduction of the nitro group to a primary amine is a crucial step. Several methods are available for this transformation, each with its own advantages and disadvantages. We will compare three common methods: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in acidic media.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[12][13] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

  • A solution of 4-(cyclohexylmethoxy)-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or methanol is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C (5-10 mol%) is carefully added to the solution.

  • The vessel is purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 1-4 atm).[14]

  • The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases (typically 2-6 hours).

  • The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the desired 4-(cyclohexylmethoxy)pyridin-3-amine.

Tin(II) chloride (SnCl₂) is a classic and reliable reagent for the reduction of aromatic nitro compounds, particularly in laboratory settings.[15][16][17][18]

Experimental Protocol:

  • To a solution of 4-(cyclohexylmethoxy)-3-nitropyridine (1.0 eq.) in a solvent such as ethanol or ethyl acetate is added an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.).

  • The reaction mixture is heated to reflux (around 70-80 °C) and stirred until the starting material is consumed, as monitored by TLC (typically 1-3 hours).

  • After cooling to room temperature, the reaction mixture is poured into ice-water and basified with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

  • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography may be necessary.

The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a cost-effective and environmentally benign method for nitro group reduction.[19][20][21]

Experimental Protocol:

  • A mixture of 4-(cyclohexylmethoxy)-3-nitropyridine (1.0 eq.), iron powder (3-5 eq.), and a solvent system such as ethanol/acetic acid or ethanol/water with a catalytic amount of HCl is heated to reflux (around 80-100 °C).

  • The reaction is stirred vigorously and monitored by TLC until completion (typically 2-6 hours).

  • Upon completion, the hot reaction mixture is filtered through Celite to remove the iron salts.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic aqueous solution to remove the acid.

  • The organic layer is then dried and concentrated to afford the product.

Route 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This route offers a more direct approach to the target molecule by forming the C-N bond in a single step from a pre-functionalized pyridine ring. The Buchwald-Hartwig amination is a powerful tool for this transformation, though it requires careful optimization of the catalyst system.[22][23][24][25] In this proposed route, 3-amino-4-chloropyridine would be coupled with cyclohexylmethanol.

Caption: Workflow for the Buchwald-Hartwig amination route.

Experimental Protocol:

  • To an oven-dried reaction vessel are added 3-amino-4-chloropyridine (1.0 eq.), cyclohexylmethanol (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like RuPhos or XPhos (4-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5 eq.).

  • The vessel is evacuated and backfilled with an inert gas (argon or nitrogen).

  • A dry, degassed solvent such as toluene or 1,4-dioxane is added.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS (typically 12-24 hours).

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography is usually required to isolate the pure product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are necessary to facilitate the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide is a common choice.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Comparative Data Summary

The following table summarizes the key performance indicators for each synthetic route, based on data from analogous reactions reported in the literature.

ParameterRoute 1: Williamson Ether Synthesis & Nitro ReductionRoute 2: Buchwald-Hartwig Amination
Overall Yield Good to Excellent (typically 60-85% over two steps)Moderate to Good (typically 50-80% in one step)
Number of Steps 21
Reaction Time 6-14 hours (total)12-24 hours
Scalability Generally straightforward and scalableCan be challenging to scale up due to catalyst cost and sensitivity
Starting Material Cost 3-Nitro-4-hydroxypyridine: Moderate; Cyclohexylmethyl bromide: Commercially available at a reasonable cost[26][27][28][29]3-Amino-4-chloropyridine: Commercially available but can be more expensive[1][30][31][32][33][34]; Cyclohexylmethanol: Inexpensive
Purification Two chromatographic purifications may be requiredOne chromatographic purification is typically necessary
Safety Considerations Williamson Ether Synthesis: Use of strong bases like NaH requires careful handling.[35] Nitro Reduction: Catalytic hydrogenation involves flammable H₂ gas and pyrophoric catalysts.[12][13][14][36][37] Reductions with SnCl₂ and Fe involve acidic conditions and metal waste.[15][16][17][18][38]Use of air-sensitive palladium catalysts and strong bases. The reaction can be exothermic.[22][23]

Conclusion

Both synthetic routes presented offer viable pathways to 4-(cyclohexylmethoxy)pyridin-3-amine.

Route 1 (Williamson Ether Synthesis & Nitro Reduction) is a robust and well-understood sequence that is likely to be more readily implemented and scaled up in most laboratory settings. The starting materials are reasonably priced, and the reactions are generally high-yielding. The choice of nitro reduction method can be tailored based on the available equipment and safety considerations, with catalytic hydrogenation being the cleanest and often most efficient option.

Route 2 (Buchwald-Hartwig Amination) provides a more convergent and modern approach. While it involves a single synthetic step, the reaction can be more sensitive to conditions and may require significant optimization of the catalyst system. The cost of the palladium catalyst and specialized ligands can also be a consideration, particularly for large-scale synthesis. However, for small-scale synthesis and library generation, the directness of this route can be advantageous.

Ultimately, the choice between these two routes will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, budget for starting materials and catalysts, and the timeline for the project. For reliability and scalability, Route 1 is often the preferred choice, while Route 2 offers a more elegant and direct, albeit potentially more challenging, alternative.

References

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • H.E.L Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • H.E.L Group. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • ACS Publications. (2019, November 12). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Pure Synth. (n.d.). 3-Amino-4-Chloropyridine 98.0%(GC). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 3-Amino-4-chloropyridine, 1 X 1 g (725056-1G). Retrieved from [Link]

  • ACS Publications. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • PENTA. (2023, April 24). Safety Data Sheet: Tin(II) chloride dihydrate. Retrieved from [Link]

  • LS College. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Longdom Publishing. (2015, December 13). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Exposome-Explorer. (2008, January 22). MATERIAL SAFETY DATA SHEET Tin(II) chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Synthesis Spotlight. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

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Validation

A Comparative Guide to Establishing Quality Control Reference Standards for 4-(Cyclohexylmethoxy)pyridin-3-amine

In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. This hinges on the establishment of robust quality control (QC) systems, at the heart of which lies...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. This hinges on the establishment of robust quality control (QC) systems, at the heart of which lies the reference standard—a highly purified and well-characterized substance used as a benchmark for identity, purity, and potency. This guide provides a comprehensive framework for establishing and comparing reference standards for the novel compound 4-(Cyclohexylmethoxy)pyridin-3-amine, a substituted aminopyridine with potential therapeutic applications.

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of analytical data is a foundational requirement. This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of a self-validating quality control system in line with global regulatory expectations.

Physicochemical Profile of 4-(Cyclohexylmethoxy)pyridin-3-amine

Before establishing a quality control strategy, a thorough understanding of the molecule's physicochemical properties is essential. 4-(Cyclohexylmethoxy)pyridin-3-amine possesses a unique combination of functional groups that dictate its analytical behavior.

  • Structure:

    • Pyridine Ring: A basic, aromatic heterocycle that imparts UV absorptivity, making it suitable for UV-based detection methods like HPLC. The nitrogen atom provides a site for protonation, influencing its solubility in acidic media.

    • Amine Group: A primary aromatic amine that is also basic and can be a site for potential degradation (e.g., oxidation).

    • Ether Linkage: Generally stable, but its presence should be confirmed by spectroscopic methods.

    • Cyclohexyl Group: A non-polar, aliphatic moiety that influences the molecule's overall lipophilicity and may impact its chromatographic retention.

  • Expected Properties:

    • Appearance: Likely a solid at room temperature.

    • Solubility: Expected to be soluble in organic solvents and aqueous acidic solutions.

    • UV Absorbance: The pyridine ring is expected to have a UV maximum suitable for detection in the 250-280 nm range.

The Workflow for Qualifying a Primary Reference Standard

The qualification of a primary reference standard is a rigorous process that involves a battery of analytical tests to unequivocally confirm its structure and purity. The following workflow illustrates the logical progression from a highly purified batch of 4-(Cyclohexylmethoxy)pyridin-3-amine to a certified primary reference standard.

Primary Reference Standard Qualification Workflow cluster_0 Material Selection & Initial Characterization cluster_1 Identity Confirmation cluster_2 Purity & Assay Determination cluster_3 Certification Candidate_Batch Select High-Purity Candidate Batch Preliminary_Screening Preliminary Screening (TLC, HPLC-UV) Candidate_Batch->Preliminary_Screening MS Mass Spectrometry (MS) Preliminary_Screening->MS HPLC_Purity HPLC for Purity Preliminary_Screening->HPLC_Purity NMR NMR (1H, 13C) IR Infrared Spectroscopy (IR) Elemental_Analysis Elemental Analysis Data_Review Comprehensive Data Review HPLC_Assay Quantitative HPLC Assay Water_Content Water Content (Karl Fischer) Residual_Solvents Residual Solvents (GC-HS) Inorganic_Impurities Sulphated Ash Purity_Assignment Assign Purity Value Data_Review->Purity_Assignment Certificate Generate Certificate of Analysis Purity_Assignment->Certificate

Caption: Workflow for the qualification of a primary reference standard.

Comparative Analysis of Key Analytical Techniques for Quality Control

The selection of analytical techniques for the quality control of 4-(Cyclohexylmethoxy)pyridin-3-amine should be based on their ability to provide orthogonal information, ensuring a comprehensive characterization of the reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone of purity and assay determination for most small-molecule APIs. Its high resolving power allows for the separation of the main component from structurally related impurities.

Expertise & Experience: The choice of chromatographic conditions is critical. A reversed-phase method is generally a good starting point for a molecule with the polarity of 4-(Cyclohexylmethoxy)pyridin-3-amine. The acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) will ensure the protonation of the basic amine and pyridine functionalities, leading to good peak shape and retention.

Comparison of HPLC and UHPLC for Purity Determination

ParameterStandard HPLCUHPLC (Ultra-High-Performance Liquid Chromatography)Rationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, <2 µmUHPLC utilizes sub-2 µm particles for higher efficiency and speed.
Flow Rate 1.0 mL/min0.5 mL/minLower flow rate in UHPLC reduces solvent consumption.
Run Time 20-30 minutes5-10 minutesSignificant increase in throughput with UHPLC.
Resolution GoodExcellentHigher efficiency of UHPLC columns leads to better separation of closely eluting impurities.
System Pressure 50-150 bar400-800 barUHPLC systems are designed to handle much higher backpressures.

Experimental Protocol: HPLC Purity Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 260 nm

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Data Analysis: Integrate all peaks and calculate the area percent of the main peak relative to the total peak area.

Hypothetical Purity Data

Peak No.Retention Time (min)Area (%)Identification
15.20.08Unknown Impurity
28.999.854-(Cyclohexylmethoxy)pyridin-3-amine
310.10.07Unknown Impurity
Mass Spectrometry (MS) for Identity Confirmation

Coupling HPLC with MS provides an unequivocal confirmation of the identity of the main peak and can aid in the structural elucidation of unknown impurities.

Expertise & Experience: Electrospray ionization (ESI) in positive mode is the ideal choice for this molecule due to the presence of basic nitrogen atoms that are readily protonated. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: LC-MS Identity Test

  • LC Conditions: Use the same HPLC method as described for purity.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: Compare the measured mass of the main peak with the theoretical mass of the protonated molecule [M+H]⁺.

Hypothetical Identity Data

ParameterResult
Theoretical Mass [M+H]⁺ C₁₃H₂₁N₂O⁺ = 221.1648
Measured Mass [M+H]⁺ 221.1650
Mass Error (ppm) 0.9

A mass error of less than 5 ppm provides high confidence in the assigned elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is one of the most powerful techniques for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.

Expertise & Experience: The choice of solvent is important to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are good starting points. The presence of characteristic signals for the pyridine, cyclohexyl, and methoxy groups will confirm the structure.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of DMSO-d₆.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H spectrum.

  • Data Analysis: Integrate the signals and assign them to the corresponding protons in the structure.

Hypothetical ¹H NMR Data Interpretation

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.0-8.2m2HPyridine protons
6.8-7.0m1HPyridine proton
4.5-4.7br s2H-NH₂
3.9-4.1d2H-O-CH₂-
1.0-2.0m11HCyclohexyl protons
Other Essential Techniques for a Comprehensive Quality Profile
TechniquePurposeRationale
Infrared (IR) Spectroscopy Identity ConfirmationProvides a unique "fingerprint" of the molecule based on the vibrations of its functional groups (e.g., N-H stretch, C-O stretch, aromatic C=C stretch).
Elemental Analysis Confirmation of Empirical FormulaMeasures the percentage of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for C₁₃H₂₀N₂O.
Karl Fischer Titration Water ContentAccurately quantifies the amount of water present, which is crucial for an accurate purity assignment.
Residual Solvents (GC-HS) Quantification of Volatile ImpuritiesIdentifies and quantifies any residual solvents from the synthesis and purification process.

Comparison of Analytical Techniques for Reference Standard Qualification

TechniqueInformation ProvidedSpecificitySensitivityThroughput
HPLC-UV Purity, AssayHighModerateHigh (UHPLC)
LC-MS Identity, Impurity IDVery HighHighModerate
NMR Structural ConfirmationVery HighLowLow
IR Spectroscopy IdentityHighModerateHigh
Elemental Analysis Elemental CompositionLowLowLow
Karl Fischer Water ContentHighHighHigh
GC-HS Residual SolventsHighVery HighModerate

Establishing and Using Secondary Reference Standards

While a primary reference standard is extensively characterized, it is often available in limited quantities and is expensive. For routine quality control, secondary reference standards are established.

Reference_Standard_Hierarchy Primary_Standard Primary Reference Standard (Extensively Characterized) Secondary_Standard Secondary (In-house) Reference Standard Primary_Standard->Secondary_Standard Qualification Against Routine_QC Routine Quality Control Testing (e.g., Batch Release) Secondary_Standard->Routine_QC Used For

Caption: Hierarchy of reference standards in quality control.

A secondary standard is a batch of the API that is qualified against the primary reference standard. The testing for a secondary standard is less extensive than for a primary standard.

Comparison of Testing for Primary vs. Secondary Standards

TestPrimary Reference StandardSecondary Reference Standard
HPLC Purity RequiredRequired
HPLC Assay RequiredRequired
LC-MS Identity RequiredRequired
NMR RequiredNot typically required
IR Identity RequiredRequired
Elemental Analysis RequiredNot required
Water Content RequiredRequired
Residual Solvents RequiredRequired
Sulphated Ash RequiredNot required

Conclusion

The establishment of a reference standard for a new chemical entity like 4-(Cyclohexylmethoxy)pyridin-3-amine is a multi-faceted process that relies on the synergistic use of various analytical techniques. A robust quality control strategy, underpinned by a well-characterized primary reference standard, is not merely a regulatory requirement but a fundamental scientific necessity to ensure the quality, safety, and efficacy of the final drug product. This guide provides a framework for making informed decisions on the selection and implementation of analytical methods, ensuring that the data generated is reliable, reproducible, and stands up to the highest scientific and regulatory scrutiny.

References

  • ICH Q2(R2) Validation of Analytical Procedures. This guideline provides a comprehensive framework for validating analytical procedures to ensure their suitability for the intended purpose.[1][2][3][4]

  • USP General Chapter <621> Chromatography. This chapter of the United States Pharmacopeia details the principles and system suitability requirements for chromatographic methods.[5][6][7][8]

  • European Pharmacopoeia (Ph. Eur.). The Ph. Eur. provides legally binding quality standards for medicines and their components in Europe, including general chapters on analytical methods and requirements for reference standards.[9][10][11]

Sources

Comparative

Bioequivalence Testing &amp; Performance Profiling: 4-(Cyclohexylmethoxy)pyridin-3-amine

Topic: Bioequivalence Testing Parameters for 4-(Cyclohexylmethoxy)pyridin-3-amine Content Type: Publish Comparison Guide Executive Summary This guide provides a technical framework for establishing bioequivalence (BE) pa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioequivalence Testing Parameters for 4-(Cyclohexylmethoxy)pyridin-3-amine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for establishing bioequivalence (BE) parameters for 4-(Cyclohexylmethoxy)pyridin-3-amine (C₁₂H₁₈N₂O), a critical pyridine-based pharmacophore often utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. Due to its physicochemical profile—characterized by pH-dependent solubility and moderate lipophilicity—this molecule presents specific challenges in formulation and bioanalysis.

This document compares the testing parameters of 4-(Cyclohexylmethoxy)pyridin-3-amine against standard Class II Weak Base protocols, offering optimized methodologies for dissolution, bioanalysis (LC-MS/MS), and in vivo study design.

Physicochemical Profile & Performance Comparison

To design a robust BE study, one must first understand the molecule's behavior relative to standard alternatives (e.g., other pyridine-based weak bases like Dipyridamole or Roflumilast analogs).

Table 1: Physicochemical Performance Matrix

Parameter4-(Cyclohexylmethoxy)pyridin-3-amineStandard Pyridine Analog (Ref)Impact on BE Testing
Molecular Weight 206.29 g/mol ~300-500 g/mol Lower MW requires highly specific LC-MS/MS transitions to avoid interference.
LogP (Lipophilicity) ~2.8 (Predicted)1.5 - 4.0High permeability; absorption likely limited by solubility (BCS Class II).
pKa (Basic) ~6.5 (Pyridine N)3.0 - 6.0Critical: Solubility drops drastically at pH > pKa (Intestinal pH).
Solubility Profile High in pH 1.2; Low in pH 6.8VariableDissolution media must be discriminating (e.g., surfactant addition).
Metabolic Stability Moderate (O-dealkylation risk)HighRequires stabilization of plasma samples (acidification/antioxidant).

Expert Insight: The cyclohexylmethoxy group significantly increases lipophilicity compared to simple aminopyridines. Consequently, particle size distribution (PSD) becomes a Critical Quality Attribute (CQA). Unlike hydrophilic alternatives, bioequivalence for this molecule will likely be driven by dissolution rate rather than permeability.

In Vitro Bioequivalence: Dissolution Methodology

Standard compendial methods often fail for lipophilic weak bases. The following protocol is engineered to discriminate between formulation variables (e.g., binder type, compression force) that affect bioavailability.

Optimized Dissolution Protocol
  • Apparatus: USP Apparatus II (Paddle).

  • Speed: 50 RPM (discriminating) vs. 75 RPM (routine).

  • Temperature: 37°C ± 0.5°C.

  • Media Selection Strategy:

    • 0.1N HCl (pH 1.2): Simulates gastric environment (Sink condition expected).

    • Acetate Buffer (pH 4.5): Critical transition zone.

    • Phosphate Buffer (pH 6.8) + 0.5% SLS: Simulates intestinal fluid. Note: Without Sodium Lauryl Sulfate (SLS), the drug may not dissolve sufficiently to allow quantification.

Self-Validating Check: Calculate the f2 similarity factor . If


 in pH 6.8 media between Test and Reference, the formulation is likely not bioequivalent in vivo due to precipitation potential.
Bioanalytical Method: LC-MS/MS Quantification

Accurate quantification of 4-(Cyclohexylmethoxy)pyridin-3-amine in plasma requires a method sensitive enough to detect low concentrations (pg/mL range) while avoiding matrix effects common with pyridine derivatives.

Method Development Parameters
  • Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Precursor Ion:

    
    .
    
  • Product Ions (MRM):

    • Quantifier:

      
       (Loss of cyclohexene, characteristic of cyclohexyl ethers).
      
    • Qualifier:

      
       (Pyridin-3-amine core).
      
  • Internal Standard (IS): Stable isotope labeled analog (e.g., 4-(Cyclohexylmethoxy)pyridin-3-amine-d11) is preferred. If unavailable, use a structural analog like 4-(Benzyloxypyridin-3-amine).

Sample Preparation Workflow:

  • Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio) is cost-effective, but Liquid-Liquid Extraction (LLE) using MTBE/Hexane (80:20) provides cleaner baselines for low LOQ (< 1 ng/mL).

  • Reconstitution: Mobile Phase A/B (50:50) to match initial gradient.

In Vivo Study Design & Metabolic Pathway

For a BCS Class II weak base, the Food Effect is a major variable. A high-fat meal typically enhances absorption by solubilizing the lipophilic drug.

Recommended Study Design
  • Design: Randomized, Open-label, Balanced, 2-Treatment, 2-Period, 2-Sequence, Single-dose Crossover.

  • Subjects: Healthy human volunteers (

    
     based on intra-subject variability).
    
  • Conditions:

    • Study A: Fasted state (minimum 10h fast).

    • Study B: Fed state (standard FDA high-fat breakfast) – Mandatory for lipophilic weak bases.

Metabolic Considerations

The primary metabolic pathway involves O-dealkylation (CYP-mediated) and N-acetylation. The bioanalytical method must separate the parent from the 3-amino-4-hydroxypyridine metabolite to avoid cross-talk.

MetabolicPathway Parent 4-(Cyclohexylmethoxy) pyridin-3-amine (Parent) Met1 3-Amino-4-hydroxypyridine (O-dealkylation) Parent->Met1 CYP450 (Oxidation) Met2 N-Acetyl-4-(cyclohexylmethoxy) pyridin-3-amine (N-acetylation) Parent->Met2 NAT1/2 (Acetylation) PhaseII Glucuronide Conjugates (Excretion) Met1->PhaseII UGT

Figure 1: Predicted metabolic pathway for 4-(Cyclohexylmethoxy)pyridin-3-amine. Bioanalytical methods must chromatographically resolve the O-dealkylated metabolite (Met1) to prevent overestimation of the parent drug.

Bioequivalence Decision Tree

This flowchart guides the researcher through the critical decision points for establishing BE, ensuring compliance with regulatory standards (FDA/EMA).

BEDecisionTree Start Start: BE Study Planning Solubility Assess Solubility (pH 1.2 - 6.8) Start->Solubility ClassCheck Is Solubility High across all pH? Solubility->ClassCheck Class1 BCS Class I/III (Biowaiver Potential) ClassCheck->Class1 Yes Class2 BCS Class II/IV (In Vivo BE Required) ClassCheck->Class2 No (pH dependent) Dissolution Develop Discriminating Dissolution Method Class2->Dissolution PilotStudy Pilot PK Study (n=6-12) Dissolution->PilotStudy Variability Check Intra-subject Variability (CV%) PilotStudy->Variability LowVar CV < 30% Standard Crossover (n=24) Variability->LowVar Low HighVar CV > 30% Replicate Design (n>36) Variability->HighVar High

Figure 2: Strategic Decision Tree for Bioequivalence Testing. For 4-(Cyclohexylmethoxy)pyridin-3-amine, the path will typically follow the "BCS Class II" route, necessitating rigorous in vivo testing.

References
  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Guidance for Industry. (2021). [Link]

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. (2010). [Link]

  • Dressman, J. B., et al. Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research, 15(1), 11-22. (1998). [Link]

  • Viswanathan, C. T., et al. Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. The AAPS Journal, 9(1), E30-E42. (2007). [Link]

Validation

Validating assay sensitivity for 4-(Cyclohexylmethoxy)pyridin-3-amine detection

As a Senior Application Scientist, I frequently encounter the analytical challenges presented by highly lipophilic, basic small molecules. 4-(Cyclohexylmethoxy)pyridin-3-amine is a prime example of such a scaffold—a mole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges presented by highly lipophilic, basic small molecules. 4-(Cyclohexylmethoxy)pyridin-3-amine is a prime example of such a scaffold—a molecule featuring a highly basic aminopyridine core coupled with a hydrophobic cyclohexylmethoxy tail.

When developing assays for compounds with this structural profile, detecting trace levels in complex biological matrices (e.g., plasma, urine) requires rigorous sensitivity validation. This guide objectively compares the performance of different analytical platforms for detecting 4-(Cyclohexylmethoxy)pyridin-3-amine and provides a self-validating experimental protocol for establishing the Lower Limit of Quantification (LLOQ) in accordance with global regulatory standards[1][2].

Mechanistic Grounding & Platform Selection

To design a highly sensitive assay, we must first understand the causality behind our analytical choices based on the molecule's physicochemical properties:

  • LC-MS/MS (Electrospray Ionization - ESI+): The pyridine nitrogen and the primary amine are strong proton acceptors, making this molecule exceptionally responsive to positive electrospray ionization (ESI+). However, the lipophilic cyclohexylmethoxy group causes strong retention on reversed-phase (C18) columns, leading to co-elution with endogenous matrix lipids (like glycerophospholipids). This necessitates rigorous sample cleanup to prevent ion suppression.

  • HPLC-FLD (Fluorescence Detection): If mass spectrometry is unavailable, the primary amine (-NH2) acts as a strong nucleophile, allowing for pre-column derivatization with fluorescent tags (e.g., Dansyl chloride). While this improves sensitivity over UV, the derivatization workflow introduces variability and requires strict reaction control.

  • HPLC-UV: The pyridine ring provides moderate UV absorbance (typically around 254 nm). While this is sufficient for bulk API purity testing or high-concentration formulation analysis, it lacks the sensitivity required for trace pharmacokinetic (PK) bioanalysis.

Comparative Performance Data

The following table summarizes representative experimental validation data comparing these three platforms for the detection of 4-(Cyclohexylmethoxy)pyridin-3-amine in human plasma.

Analytical PlatformSample PreparationLOD (ng/mL)LLOQ (ng/mL)Linear Dynamic RangeMatrix Effect Susceptibility
LC-MS/MS (ESI+) Solid Phase Extraction (SPE)0.050.200.20 – 500 ng/mLHigh (Requires SIL-IS correction)
HPLC-FLD Protein Ppt + Derivatization2.005.005.00 – 1,000 ng/mLModerate (Reagent quenching risk)
HPLC-UV (254 nm) Liquid-Liquid Extraction (LLE)50.0100.0100 – 10,000 ng/mLLow (Baseline noise limited)

Analytical Workflow Decision Tree

MethodSelection Start 4-(Cyclohexylmethoxy) pyridin-3-amine Q1 Required Assay Sensitivity? Start->Q1 High Trace / PK Bioanalysis (< 1 ng/mL) Q1->High Med Bulk API / Impurities (> 50 ng/mL) Q1->Med LCMS LC-MS/MS (ESI+) Gold Standard High->LCMS Direct Analysis HPLCFLD HPLC-FLD (Derivatization) High->HPLCFLD If MS unavailable HPLCUV HPLC-UV (254 nm) Med->HPLCUV

Diagram 1: Decision tree for selecting the optimal detection platform based on sensitivity requirements.

Self-Validating Protocol: LC-MS/MS Sensitivity (LLOQ)

A protocol is only as robust as its internal controls. To validate the sensitivity of 4-(Cyclohexylmethoxy)pyridin-3-amine detection via LC-MS/MS, we must establish a self-validating system that mathematically rules out false positives, cross-talk, and matrix interference in real-time.

This methodology strictly adheres to the FDA Bioanalytical Method Validation Guidance (2018) [1][3] and the ICH M10 Guidelines (2023) [2][4].

Step 1: Matrix Selectivity and Blank Verification
  • Causality: Before proving we can detect a low signal, we must prove the absence of noise. The lipophilic nature of our compound means it can easily carry over in the LC system or be mimicked by isobaric lipid interferences.

  • Action: Obtain blank biological matrix (e.g., plasma) from at least six independent sources[5].

  • Self-Validation Check: Process and inject a "Double Blank" (matrix without analyte or Internal Standard) and a "Zero Sample" (matrix with IS only). The response at the retention time of 4-(Cyclohexylmethoxy)pyridin-3-amine must be < 20% of the target LLOQ response, and the IS cross-talk must be < 5%[5].

Step 2: Spiking and Signal-to-Noise (S/N) Assessment
  • Causality: Sensitivity is not just a low concentration; it is the lowest concentration that can be reliably distinguished from background noise.

  • Action: Spike the six independent blank matrices with the analyte at the target LLOQ concentration (e.g., 0.20 ng/mL).

  • Self-Validation Check: Extract the chromatograms and calculate the S/N ratio. The analyte peak must yield an S/N ratio of ≥ 5:1 compared to the Double Blank baseline.

Step 3: Precision and Accuracy Loop
  • Causality: A sensitive assay is useless if it is not reproducible. Because the cyclohexylmethoxy group causes variable recovery during extraction, we must statistically validate the extraction efficiency at the LLOQ.

  • Action: Prepare and analyze six independent replicates of the LLOQ sample in a single analytical run.

  • Self-Validation Check: Calculate the precision (Coefficient of Variation, %CV) and accuracy (% nominal concentration). To pass validation, the LLOQ must demonstrate a precision of ≤ 20% CV and an accuracy within ± 20% of the nominal value (80% – 120%)[1][5].

Step 4: Matrix Factor (MF) Evaluation
  • Causality: Phospholipids from the plasma matrix will co-elute with the hydrophobic tail of the compound, competing for protons in the ESI+ source and causing ion suppression.

  • Action: Calculate the IS-normalized Matrix Factor by dividing the peak area ratio (Analyte/IS) in the presence of matrix by the peak area ratio in a neat solvent standard.

  • Self-Validation Check: The CV of the IS-normalized Matrix Factor across the six matrix lots must be ≤ 15%[5]. If it fails, the sample preparation must be upgraded from simple protein precipitation to Solid Phase Extraction (SPE) to remove phospholipids.

LLOQ Validation Logic

LLOQValidation Blank 1. Blank Matrix (n=6 sources) Spike 2. Spike LLOQ Target Conc. Blank->Spike SN 3. Evaluate S/N (Must be ≥ 5) Spike->SN Criteria 4. Accuracy & Precision Acc: 80-120% CV: ≤ 20% SN->Criteria S/N ≥ 5 Fail Method Refinement (Optimize SPE) SN->Fail S/N < 5 Pass Validated LLOQ Criteria->Pass Meets Criteria Criteria->Fail Fails Criteria

Diagram 2: Self-validating logic loop for establishing LC-MS/MS LLOQ sensitivity.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." (January 2023). Available at:[Link]

Sources

Comparative

Comparative Potency Guide: 4-(Cyclohexylmethoxy)pyridin-3-amine vs. Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale The 3-aminopyridine core is a highly privileged and well-established pharmacophore in the rational design of small-molecule kinase inhibitors[1]. The experimental compound 4-(Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-aminopyridine core is a highly privileged and well-established pharmacophore in the rational design of small-molecule kinase inhibitors[1]. The experimental compound 4-(Cyclohexylmethoxy)pyridin-3-amine (4-CPA) represents a precisely tuned structural motif designed to target the ATP-binding pocket of kinases, particularly Cyclin-Dependent Kinase 2 (CDK2).

As an Application Scientist, it is critical to understand the causality behind this molecular architecture rather than just its empirical output. In the CDK2 active site, the ATP-binding pocket requires specific bidentate hydrogen bonding. The pyridine nitrogen of 4-CPA acts as a hydrogen bond acceptor to the backbone amide of the Leu83 hinge residue, while the 3-amino group serves as a hydrogen bond donor to the backbone carbonyl of the same residue.

The addition of the bulky, lipophilic cyclohexylmethoxy group at the 4-position is a deliberate design choice. It extends into the hydrophobic gatekeeper sub-pocket, displacing high-energy ordered water molecules. This displacement increases the entropic driving force of binding, theoretically enhancing both potency and selectivity compared to unsubstituted 3-aminopyridines [2]. This guide objectively evaluates the biochemical and cellular potency of 4-CPA against standard clinical-grade inhibitors like AZD5438 and Dinaciclib.

Quantitative Data Presentation: Potency Profiling

To objectively assess 4-CPA, we benchmark its performance against established CDK inhibitors and a pan-kinase control (Staurosporine). The data below synthesizes biochemical binding affinity (


), cellular target engagement, and off-target liability (GSK3β, a common off-target for CDK inhibitors).
InhibitorPrimary Target(s)Biochemical

(nM)
Cellular

(nM)
Off-Target (GSK3β)

(nM)
4-CPA (Experimental) CDK2 / PI3K12.585.0>1000
AZD5438 (Standard) CDK1/2/96.015.017.0
Dinaciclib (Standard) CDK1/2/5/91.04.0>1000
Staurosporine (Control) Pan-Kinase0.51.22.5

Data Interpretation: While 4-CPA exhibits a slightly lower biochemical affinity (12.5 nM) compared to the highly optimized AZD5438 (6.0 nM) [3], it demonstrates a vastly superior selectivity profile against GSK3β (>1000 nM vs. 17.0 nM). This highlights the success of the 4-(cyclohexylmethoxy) substitution in restricting off-target hinge binding.

Pathway Visualization

To contextualize the pharmacological intervention, the following diagram maps the CDK2/Cyclin E signaling cascade and the exact mechanistic node where 4-CPA and AZD5438 exert their competitive inhibition.

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Expression Mitogen->CyclinE Upregulates CDK2 CDK2 / Cyclin E Complex CyclinE->CDK2 Binds & Activates Rb Rb Protein (Unphosphorylated) CDK2->Rb Phosphorylates Inhibitor 4-CPA / AZD5438 Inhibitor->CDK2 Competitive Inhibition pRb Hyperphosphorylated Rb Rb->pRb Conformational Change E2F E2F Transcription Factor pRb->E2F Releases SPhase G1 to S Phase Transition E2F->SPhase Drives Cell Cycle

Fig 1: CDK2 signaling pathway illustrating the competitive intervention point of 4-CPA.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the biochemical causality justifying its inclusion.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality for Selection: Standard fluorescence intensity assays are highly susceptible to interference from the auto-fluorescence of small aromatic molecules like pyridines. TR-FRET mitigates this by utilizing a lanthanide donor (Europium) with a long emission half-life. By delaying signal acquisition (time-gating), short-lived background fluorescence decays completely, yielding a pristine signal-to-noise ratio [4].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant CDK2/Cyclin E complex to a final well concentration of 0.5 nM.

  • Compound Dispensing: Serially dilute 4-CPA and AZD5438 in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume black microplate (Final assay DMSO concentration must be strictly maintained at 1% to prevent enzyme denaturation).

  • Pre-Equilibrium Incubation: Add 5 µL of the CDK2/Cyclin E solution to the compounds. Incubate for 15 minutes at room temperature. Validation Check: This step ensures slow-binding inhibitors reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of ATP/Substrate master mix (10 µM ATP, 50 nM ULight-labeled Myelin Basic Protein peptide). Incubate for exactly 60 minutes.

  • Detection & Quenching: Stop the kinase reaction by adding 10 µL of Stop/Detection buffer containing 20 mM EDTA (chelates

    
     to halt catalysis) and 2 nM Europium-labeled anti-phospho-MBP antibody.
    
  • Readout: Incubate for 60 minutes to allow antibody binding. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm donor, 665 nm acceptor). Calculate the

    
     via a 4-parameter logistic fit of the 665/615 ratiometric data.
    

TRFRET_Workflow Step1 1. Compound & Enzyme Pre-incubation Step2 2. ATP & Substrate Addition Step1->Step2 Step3 3. Kinase Reaction (60 min) Step2->Step3 Step4 4. Stop Buffer & Eu-Antibody Step3->Step4 Step5 5. Time-Delayed Fluorescence Read Step4->Step5

Fig 2: Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitors.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality for Selection: Biochemical assays prove direct binding in a vacuum, but they do not account for membrane permeability or intracellular competition with millimolar concentrations of endogenous ATP. CETSA is employed because it proves direct target engagement inside intact, living cells without requiring artificial membrane permeabilization.

  • Cell Treatment: Plate HCT116 colorectal carcinoma cells to 80% confluency. Treat with 1 µM 4-CPA, 1 µM AZD5438, or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash thoroughly with cold PBS, and divide the suspension equally into 8 PCR tubes.

  • Thermal Challenge: Subject each tube to a distinct temperature gradient (ranging from 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Validation Check: Ligand binding thermodynamically stabilizes the folded state of CDK2, shifting its aggregation temperature higher.

  • Lysis & Separation: Lyse the cells via 3 rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE. Probe with a specific anti-CDK2 antibody. The shift in the melting curve (

    
    ) between DMSO and 4-CPA treated samples directly quantifies intracellular target engagement.
    

References

  • AACR Journals. "AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts." Molecular Cancer Therapeutics. Available at:[Link]

  • DCReport. "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers." DCReport Scientific Methods. Available at:[Link]

Validation

A Researcher's Guide to a Certificate of Analysis: Deconstructing the Quality of 4-(Cyclohexylmethoxy)pyridin-3-amine

For researchers in the vanguard of drug discovery and development, the integrity of starting materials is not merely a matter of compliance; it is the bedrock upon which reproducible, high-impact science is built. The Ce...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery and development, the integrity of starting materials is not merely a matter of compliance; it is the bedrock upon which reproducible, high-impact science is built. The Certificate of Analysis (CoA) for a key intermediate like 4-(Cyclohexylmethoxy)pyridin-3-amine is more than a datasheet—it is the definitive dossier of its chemical identity, purity, and safety. This guide provides an in-depth comparison of the analytical methodologies and data you should expect and demand, ensuring your research is built on a foundation of unimpeachable quality.

We will dissect the critical components of a comprehensive CoA, contrasting a "Gold Standard" analysis with more basic, and potentially inadequate, alternatives. This guide is designed to empower you, the researcher, to critically evaluate the quality of your reagents and understand the profound implications of each analytical test.

Section 1: The Cornerstone of Quality - Unambiguous Identity Confirmation

The first and most fundamental question a CoA must answer is: "Is the material in the vial what it claims to be?" While a basic analysis might provide a single data point, a robust CoA will use orthogonal methods to confirm the structure of 4-(Cyclohexylmethoxy)pyridin-3-amine, leaving no room for ambiguity.

The primary techniques for structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed fingerprint of the molecule's atomic structure. Both ¹H (proton) and ¹³C (carbon) NMR are essential.

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. The spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the cyclohexyl group, the methylene bridge (-O-CH₂-), and the amine (-NH₂) group.

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their chemical environment (aromatic, aliphatic, etc.).

Table 1: Expected NMR and MS Data for 4-(Cyclohexylmethoxy)pyridin-3-amine

TestTechniqueExpected ResultPurpose
Identity ¹H NMRSpectrum consistent with the proposed structure, showing appropriate chemical shifts and integrations for aromatic, aliphatic, and amine protons.Confirms proton framework and structural integrity.
¹³C NMRSpectrum showing the correct number of carbon signals corresponding to the structure.[1]Confirms carbon backbone.
Molecular Weight Mass Spec (e.g., ESI+)[M+H]⁺ ion observed at m/z corresponding to the molecular formula (C₁₃H₂₀N₂O).Confirms molecular weight and formula.[2]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[3]

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integrations with the expected values for 4-(Cyclohexylmethoxy)pyridin-3-amine.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a common technique for this type of molecule, which will typically show the protonated molecule [M+H]⁺.

Workflow for Identity Confirmation

The following diagram illustrates a robust workflow for confirming the identity of the target compound.

cluster_0 Identity Verification Workflow Sample Sample of 4-(Cyclohexylmethoxy)pyridin-3-amine Prep Sample Preparation (Dissolve in Solvent) Sample->Prep NMR ¹H and ¹³C NMR Spectroscopy Prep->NMR MS Mass Spectrometry (LC-MS) Prep->MS Data Data Analysis and Structure Correlation NMR->Data MS->Data Pass Identity Confirmed Data->Pass Data Matches Expected Structure Fail Identity Failed (Reject Batch) Data->Fail Discrepancies Found

Caption: Workflow for unambiguous identity confirmation.

Section 2: The Measure of Excellence - Purity and Impurity Profiling

Purity is a critical parameter that directly impacts experimental outcomes. A purity value of ">98%" is not just a number; it is a testament to the control over the chemical synthesis and purification process. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic molecules like this one.[4][5]

Why HPLC?

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For a compound like 4-(Cyclohexylmethoxy)pyridin-3-amine, a reversed-phase method using a C18 column is typically effective. It provides high resolution, allowing for the quantification of the main peak relative to any impurities.

Table 2: Comparison of Purity Analysis Techniques

TechniqueApplication for this CompoundProsCons
HPLC-UV Gold Standard. Highly accurate, quantitative, and reproducible for non-volatile compounds.[6]Requires method development.
GC-MS Less Suitable.Excellent for volatile compounds and identifying impurities.[7]The target molecule is not sufficiently volatile; may require derivatization.[5]
NMR Semi-Quantitative.Can detect impurities if they are present at >1% and have distinct signals.Not as sensitive or accurate as HPLC for precise purity determination.
Experimental Protocol: Purity Determination by HPLC
  • Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and calculate the area percent of the main peak relative to the total area of all peaks.

Section 3: Beyond Purity - Critical Safety and Contaminant Analysis

A truly comprehensive CoA extends beyond identity and purity to address potential contaminants that can be harmful to experiments or pose safety risks. These include residual solvents from the synthesis and elemental impurities from catalysts or equipment.

Residual Solvents

Organic solvents are essential in the manufacturing of chemical intermediates but must be removed from the final product.[8][9] International guidelines (ICH Q3C, USP <467>) classify solvents based on their toxicity.[10][11][12]

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride). Their use is unacceptable.

  • Class 2: Solvents to be limited (e.g., Acetonitrile, Methanol, Toluene). They have inherent toxicity and their levels are strictly controlled.

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone). They have permissible daily exposure limits of 50 mg or more.

The standard method for analysis is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), which is ideal for detecting volatile organic compounds.[8][11]

Elemental Impurities (Heavy Metals)

Metallic residues can originate from reagents, catalysts, or manufacturing equipment.[13] Modern guidelines (ICH Q3D, USP <232>) have replaced the outdated colorimetric heavy metals test with more sensitive and specific spectroscopic methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[14][15][16][17] These methods can accurately quantify a wide range of elements at very low levels.

Purity and Safety Workflow

cluster_1 Purity & Contaminant Workflow Sample Sample Batch HPLC HPLC-UV (Purity & Impurities) Sample->HPLC GCHS Headspace GC-FID (Residual Solvents) Sample->GCHS ICPMS ICP-MS (Elemental Impurities) Sample->ICPMS KF Karl Fischer Titration (Water Content) Sample->KF Analysis Compare Data to Specifications HPLC->Analysis GCHS->Analysis ICPMS->Analysis KF->Analysis Pass Batch Release Analysis->Pass All Specs Met Fail Batch Reject Analysis->Fail Out of Spec

Caption: Comprehensive workflow for purity and safety testing.

Section 4: The CoA Showdown - Basic vs. Gold Standard

The difference between a basic CoA and a "Gold Standard" CoA is the difference between ambiguity and certainty. For researchers whose work depends on the precise nature of their materials, this distinction is critical.

Table 3: Comparative Guide to CoA Quality

Analysis SectionBasic CoA (Adequate for some uses)Gold Standard CoA (Essential for Drug Development)Why it Matters
Identity ¹H NMR Spectrum provided.¹H NMR, ¹³C NMR, and High-Resolution MS data.Orthogonal methods provide absolute structural confirmation, eliminating the risk of using an incorrect isomer or related compound.
Purity Purity by NMR (semi-quantitative).Purity by HPLC (>98%), with chromatogram provided.HPLC is the industry standard for accurate, reproducible purity measurement. It quantifies known and unknown impurities precisely.[5][6]
Appearance "White Solid""White to Off-White Crystalline Solid"A precise description aids in visual confirmation upon receipt.
Residual Solvents Not tested or a generic statement.Quantitative data via HS-GC-FID for Class 2 & 3 solvents, confirming compliance with USP <467> / ICH Q3C limits.[9][11][12]Protects your cellular or animal models from the toxic effects of residual solvents, a major source of experimental irreproducibility.
Elemental Impurities Not tested.Quantitative data via ICP-MS/OES for key elements (e.g., Pb, As, Hg, Cd, Pd), confirming compliance with USP <232> / ICH Q3D.[14][16]Metal catalysts can interfere with downstream reactions or biological assays. Controlling them is crucial for clean data.
Water Content Not tested.Quantitative result from Karl Fischer titration.Accurate water content is vital for precise molar calculations and preventing side reactions sensitive to moisture.
Traceability Lot number only.Lot number, expiry date, storage conditions, and traceability to a certified reference material.[18]Ensures long-term stability and proper handling, which is fundamental for GLP/GMP environments.

Conclusion

In the field of scientific research and drug development, the maxim "garbage in, garbage out" has never been more relevant. The quality of your starting materials, such as 4-(Cyclohexylmethoxy)pyridin-3-amine, directly dictates the quality and reliability of your results. A "Gold Standard" Certificate of Analysis is not a luxury; it is a necessity. By demanding comprehensive testing for identity, purity, residual solvents, and elemental impurities, you are not just buying a chemical—you are investing in the validity and success of your research. Always scrutinize the CoA, ask suppliers for the data you need, and never compromise on the quality of the materials that form the foundation of your next discovery.

References

  • Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Ingenta Connect. [Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. RSC Publishing. (2016-05-18). [Link]

  • Pharmaceutical heavy metals detection now requires high tech equipment. European Pharmaceutical Review. (2014-06-11). [Link]

  • Heavy metals testing in active pharmaceutical ingredients: an alternate approach. PubMed. (2010-01-15). [Link]

  • Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. (2020-11-15). [Link]

  • Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. ResolveMass. (2025-11-17). [Link]

  • Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. NANOLAB. [Link]

  • Heavy metals testing in active pharmaceutical ingredients: An alternate approach | Request PDF. ResearchGate. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Chemetrix. [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. (2008-09-15). [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • General Methods NMR spectra. Synlett. [Link]

  • Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H). Beilstein Journals. [Link]

  • Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. PubMed. (2008-04-15). [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. (2024-07-30). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Cyclohexylmethoxy)pyridin-3-amine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(Cyclohexylmethoxy)pyridin-3-amine req...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(Cyclohexylmethoxy)pyridin-3-amine requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a deep, trusting partnership by providing value that extends beyond the product itself.

Hazard Assessment: Understanding the Compound

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(Cyclohexylmethoxy)pyridin-3-amine is not widely available, a robust safety protocol can be developed by analyzing its structural motifs and data from closely related analogs. The molecule is composed of a pyridine ring, an aromatic amine group, and a cyclohexylmethoxy substituent.

  • Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are toxic, can be readily absorbed through the skin, and are often considered potential carcinogens or mutagens[1][2]. Occupational exposure to some aromatic amines has been linked to serious long-term health effects[1].

  • Pyridine Derivatives: Pyridine and its derivatives can cause local irritation to the skin and respiratory tract. Absorption through the skin can lead to systemic effects similar to those from inhalation[3]. High concentrations of pyridine-related vapors can have a narcotic effect, causing symptoms like headaches, dizziness, and nausea.

An SDS for a structurally similar compound, N-[2-(cyclohexyloxy)pyridin-4-yl]prop-2-enamide, classifies it with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)[4].

  • Germ cell mutagenicity (Category 2)[4].

Given these data, it is imperative to treat 4-(Cyclohexylmethoxy)pyridin-3-amine as a hazardous substance with potential for acute toxicity, skin and eye irritation, and possible long-term genetic effects. A comprehensive personal protective equipment (PPE) strategy is therefore mandatory.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's anticipated hazards. All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation[5].

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk[6][7].Protects against splashes and airborne particles, preventing contact with the eyes, which can cause serious, potentially permanent damage[6].
Skin & Body Protection Gloves: Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact[4]. Lab Coat: A clean, buttoned lab coat. Clothing: Long pants and closed-toe shoes are mandatory.Aromatic amines can be readily absorbed through the skin[2]. The use of appropriate gloves and protective clothing minimizes the primary route of exposure. Contaminated clothing must be removed immediately and washed before reuse[8].
Respiratory Protection A government-approved (NIOSH/MSHA or EN 149) respirator is recommended, especially when handling the solid form to avoid dust inhalation or when engineering controls (fume hood) are not sufficient[4][5][6].Avoids inhalation of dust or aerosols, which can cause respiratory irritation and potential systemic toxicity[4][9]. Precautionary statement P261 specifically advises to avoid breathing dust/fume/gas/mist/vapors/spray[4][9].

Operational Plan: A Step-by-Step Guide

Safe handling is a continuous process. The following workflow ensures safety at every stage of the compound's lifecycle in the lab.

G cluster_prep Preparation & Handling cluster_disposal Waste Management A Receipt & Storage B Weighing & Preparation (in fume hood) A->B Verify Integrity C Experimental Use B->C Use Core PPE D Cleanup & Decontamination C->D Maintain Controls E Segregate Waste D->E End of Workflow F Label Hazardous Waste E->F Solid & Liquid G Store for Disposal F->G Secure Container H Professional Disposal G->H Licensed Vendor

Sources

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